Pitcoin4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H29N7O3S2 |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
2-[2-[[2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C30H29N7O3S2/c1-30(2,21-11-7-4-8-12-21)36-23(38)17-22-18-41-28(33-22)34-24(39)19-42-29-35-26-25(31-14-15-32-26)27(40)37(29)16-13-20-9-5-3-6-10-20/h3-12,14-15,18H,13,16-17,19H2,1-2H3,(H,36,38)(H,33,34,39) |
InChI-Schlüssel |
WBXQHPRLMAYBJC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Pitcoin4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitcoin4 is a potent and highly selective small-molecule inhibitor of the class II alpha phosphoinositide 3-kinase (PI3K-C2α). This technical guide provides an in-depth overview of the mechanism of action of this compound, its selectivity profile, and its impact on cellular signaling pathways. Detailed experimental protocols for the characterization of this compound and the assessment of its cellular effects are also presented. The information herein is intended to serve as a comprehensive resource for researchers in the fields of cell biology, signal transduction, and drug discovery.
Introduction
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in a wide array of cellular processes, including cell growth, proliferation, survival, and membrane trafficking. The PI3K family is divided into three classes, with class II being the least understood. PI3K-C2α, the alpha isoform of class II PI3Ks, is involved in the regulation of clathrin-mediated endocytosis and platelet function. Its dysregulation has been implicated in various diseases, making it an attractive target for therapeutic intervention.
This compound is a member of the PITCOIN (PhosphatidylInositol Three-kinase Class twO INhibitor) series of compounds, which were developed as highly selective inhibitors of PI3K-C2α. Understanding the precise mechanism of action of this compound is crucial for its utilization as a research tool and for the potential development of novel therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the PI3K-C2α enzyme. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of the inositol (B14025) ring of its lipid substrates, phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PI(4)P). This blockade of substrate phosphorylation inhibits the production of the second messengers phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). The inhibition of PI(3,4)P2 production at the plasma membrane is a key event that disrupts the process of clathrin-mediated endocytosis[1].
Quantitative Data
The potency and selectivity of this compound and its analogs have been characterized through in vitro kinase assays.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | PI3K-C2α | 56 | >100-fold selectivity in a general kinase panel [2] |
| Pitcoin1 | PI3K-C2α | 95-126 | IC50 of ~1 µM for PI3K-C2β and PI3K-C2γ[3] |
| Pitcoin3 | PI3K-C2α | 95-126 | No detectable inhibition of PI3K-C2β and PI3K-C2γ up to 10 µM[3] |
| Pitcoin1-3 | Class I PI3Kα | >20,000 | Inactive up to 20 µM[3] |
| Pitcoin1-3 | Class III Vps34 | >20,000 | Inactive up to 20 µM[3] |
Signaling Pathway
The primary signaling pathway affected by this compound is the PI3K-C2α-mediated regulation of endocytosis. PI3K-C2α is recruited to clathrin-coated pits at the plasma membrane, where it locally produces PI(3,4)P2. This lipid product is crucial for the proper progression of endocytosis. Inhibition of PI3K-C2α by this compound disrupts this process, leading to an accumulation of clathrin-coated vesicles and recycling endosomes.
Experimental Protocols
In Vitro PI3K-C2α Kinase Assay (ADP-Glo™ Format)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PI3K-C2α using a bioluminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human PI3K-C2α enzyme
-
This compound
-
Kinase Assay Buffer: 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP
-
Lipid Substrate: Small Unilamellar Vesicles (SUVs) composed of a 1:1 mixture of phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS) at a final concentration of 0.1 mg/mL in kinase assay buffer.
-
ATP solution: 500 µM in kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically from 10 mM to 0.1 nM. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3K-C2α enzyme in kinase dilution buffer (kinase assay buffer with 50 ng/µl BSA) to the desired concentration (e.g., 50 nM). Prepare the lipid substrate as described above.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control).
-
Add 5 µL of the diluted PI3K-C2α enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Transferrin Uptake Assay
This protocol is designed to assess the effect of this compound on clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Alexa Fluor 647-conjugated human transferrin
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) in complete medium for a specified time (e.g., 2-4 hours).
-
-
Starvation and Transferrin Uptake:
-
Wash the cells with serum-free medium.
-
Starve the cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.
-
Add pre-warmed serum-free medium containing Alexa Fluor 647-transferrin (e.g., 25 µg/mL) and the corresponding concentration of this compound or DMSO.
-
Incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.
-
-
Fixation and Staining:
-
Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove non-internalized transferrin.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ or CellProfiler).
-
Compare the transferrin uptake in this compound-treated cells to the vehicle control.
-
Conclusion
This compound is a valuable pharmacological tool for the study of PI3K-C2α function. Its high potency and selectivity make it superior to broader-spectrum PI3K inhibitors for dissecting the specific roles of this class II isoform. The primary mechanism of action of this compound involves the direct inhibition of the PI3K-C2α catalytic activity, leading to a reduction in the production of PI(3)P and PI(3,4)P2. This has a significant impact on cellular processes that are dependent on these lipid messengers, most notably clathrin-mediated endocytosis. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the investigation of its effects in various biological contexts. The continued study of this compound and other selective PI3K-C2α inhibitors will undoubtedly provide further insights into the physiological and pathological roles of this important enzyme.
References
Pitcoin4: A Technical Guide to a Selective PI3K-C2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pitcoin4, a potent and highly selective small-molecule inhibitor of the class II phosphoinositide 3-kinase C2α (PI3K-C2α). This compound, developed from a pteridinone scaffold, demonstrates nanomolar inhibitory activity against PI3K-C2α and exhibits exceptional selectivity over other PI3K isoforms and a broad range of protein kinases.[1][2] This document details the quantitative biochemical data of this compound, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. The high selectivity and potency of this compound make it an invaluable research tool for elucidating the physiological and pathological roles of PI3K-C2α and a promising lead compound for the development of novel therapeutics targeting diseases associated with PI3K-C2α dysregulation, such as thrombosis and cancer.[3][4]
Introduction to PI3K-C2α and the PITCOIN Series
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cellular signaling pathways governing cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with class II isoforms, including PI3K-C2α, being increasingly recognized for their distinct functions in cellular processes like endocytic membrane dynamics, cell division, and angiogenesis.[3][5]
The lack of selective inhibitors has historically hampered the specific investigation of class II PI3K isoform functions. The development of the "PhosphatidylInositol Three-kinase Class twO INhibitors" (PITCOINs) represents a significant advancement in the field. These inhibitors are based on a pteridinone scaffold and have been optimized through extensive structure-activity relationship (SAR) studies to achieve high potency and selectivity for PI3K-C2α.[2] this compound is a standout member of this series, exhibiting nanomolar inhibition of PI3K-C2α and over 100-fold selectivity against a wide panel of other kinases.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related PITCOIN compounds, highlighting their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound Against PI3K-C2α
| Compound | Target | Assay Method | IC50 (nM) |
| This compound | PI3K-C2α | ADP-Glo | 56 |
Data sourced from: Journal of Medicinal Chemistry, 2023.[2]
Table 2: Selectivity Profile of this compound Against Related Lipid Kinases
| Compound | Kinase | % Inhibition at 10 µM |
| This compound | PI3K-C2β | <20% |
| This compound | PI3K-C2γ | <20% |
| This compound | PI3K-C1α | <20% |
| This compound | VPS34 | <20% |
Data indicates high selectivity of this compound for PI3K-C2α over other closely related lipid kinases.[2]
Signaling Pathways and Experimental Workflows
PI3K-C2α Signaling Pathway
PI3K-C2α catalyzes the phosphorylation of phosphoinositides at the 3'-hydroxyl position of the inositol (B14025) ring. Its primary substrates are phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PI(4)P), which are converted to phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), respectively. These lipid second messengers are crucial for regulating various cellular processes.
Caption: PI3K-C2α is activated by upstream signals and phosphorylates membrane lipids to regulate key cellular processes.
Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of this compound against PI3K-C2α is typically determined using a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Caption: A stepwise workflow for determining the IC50 of this compound against PI3K-C2α using a luminescence-based assay.
Experimental Protocols
In Vitro PI3K-C2α Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant PI3K-C2α.
Materials:
-
Recombinant human PI3K-C2α enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the PI3K-C2α enzyme and PI substrate to the desired concentrations in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the diluted PI3K-C2α enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture of the PI substrate and ATP to each well.
-
Kinase Reaction: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the target engagement of this compound with PI3K-C2α in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing PI3K-C2α
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against PI3K-C2α
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PI3K-C2α.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Downstream Signaling
This protocol can be used to assess the effect of this compound on the PI3K-C2α signaling pathway in cells by measuring the phosphorylation status of downstream effectors.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., growth factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Stimulate the PI3K pathway with a suitable agonist (e.g., growth factor) for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and visualize the protein bands using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to this compound treatment.
Conclusion
This compound is a highly potent and selective inhibitor of PI3K-C2α, representing a critical tool for the scientific community. Its well-characterized biochemical profile and demonstrated cellular activity make it ideal for investigating the complex biology of this class II PI3K isoform. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies, paving the way for new discoveries and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI3K-C2α in Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and membrane trafficking. The PI3K family is divided into three classes based on their structure and substrate specificity. While Class I and III PI3Ks have been extensively studied, Class II, and specifically the α-isoform (PI3K-C2α), has remained relatively enigmatic. However, recent research has begun to shed light on the critical and diverse functions of PI3K-C2α, positioning it as a key regulator in various signaling pathways and a potential therapeutic target in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of PI3K-C2α's role in cell signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Functions and Signaling Pathways
PI3K-C2α, encoded by the PIK3C2A gene, is a large, monomeric enzyme characterized by the presence of a C-terminal C2 domain, a feature unique to Class II PI3Ks. It primarily phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P) and can also phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) to produce phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2). These lipid products act as second messengers, recruiting and activating downstream effector proteins to regulate a variety of cellular functions.
Endocytosis and Membrane Trafficking
PI3K-C2α is a key player in both clathrin-dependent and dynamin-independent endocytosis. It has been shown to associate with clathrin-coated vesicles and is involved in the regulation of their formation and distribution.[1] In dynamin-independent endocytosis, PI3K-C2α is crucial for the internalization of several proteins and for fluid-phase uptake. Its role in these processes is linked to the production of PtdIns(3,4)P2 at the plasma membrane, which is thought to facilitate the late stages of vesicle formation.
Autophagy
Recent studies have implicated PI3K-C2α as a positive regulator of autophagy, the cellular process for degrading and recycling cellular components. Knockdown of PI3K-C2α leads to a significant decrease in autophagy.[2] The enzyme colocalizes with markers of both endocytosis and autophagy and is thought to be a critical link between these two pathways, potentially by regulating the maturation of endosomes which can serve as a membrane source for autophagosomes.
Glucose Metabolism and Insulin (B600854) Signaling
PI3K-C2α plays a significant role in glucose transport, particularly in muscle cells, by regulating the translocation of the glucose transporter GLUT4 to the plasma membrane.[1] It is also involved in insulin secretion from pancreatic β-cells.[1] Deregulation of PI3K-C2α-controlled pathways may contribute to the pathology of type 2 diabetes.
Cell Survival and Proliferation
The role of PI3K-C2α in cell survival is complex and appears to be cell-type specific. In some cancer cell lines, downregulation of PI3K-C2α increases apoptosis through the intrinsic pathway, suggesting a pro-survival role.[1] However, its direct involvement in cell proliferation is less clear, with some studies showing no effect under normal growth conditions.[1]
Quantitative Data
A growing body of research is providing quantitative insights into the activity and inhibition of PI3K-C2α, as well as its expression levels in various tissues and cell lines.
Table 1: Inhibitor Specificity for PI3K-C2α
| Inhibitor | IC50 (nM) for PI3K-C2α | Selectivity Notes | Reference |
| PITCOIN 1 | 95 - 126 | Moderately selective over PI3K-C2β/γ | [3] |
| PITCOIN 2 | 95 - 126 | Selective against PI3K-C2γ | [3] |
| PITCOIN 3 | 95 - 126 | Highly selective for PI3K-C2α | [3] |
| Wortmannin | Less sensitive | Nanomolar concentrations are less effective compared to Class I PI3Ks | [4] |
| LY294002 | Less sensitive | Less potent inhibitor compared to its effect on Class I PI3Ks | [4] |
Table 2: Gene Expression of PIK3C2A in Human Tissues
| Tissue | Normalized Expression (nTPM) |
| Heart Muscle | High |
| Placenta | High |
| Ovary | High |
| Kidney | Low |
Data sourced from The Human Protein Atlas. nTPM (normalized Transcripts Per Million) provides a quantitative measure of gene expression.
Table 3: Protein Abundance of PIK3C2A in Human Cell Lines
| Cell Line | Abundance (ppm) |
| A-431 | 2.36 |
| U-2 OS | 1.89 |
| HEK 293 | 1.76 |
| HeLa | 1.68 |
| K-562 | 1.34 |
Data sourced from PaxDb, representing parts per million of the total cellular protein.[3][5][6][7][8]
Kinetic Parameters
Experimentally determined Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for PI3K-C2α are not widely reported in the literature. These parameters are crucial for understanding the enzyme's substrate affinity and catalytic efficiency. Researchers interested in these specific values may need to perform in vitro kinase assays under varying substrate concentrations (PI and PI(4)P) and fit the data to the Michaelis-Menten equation to determine them empirically.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of PI3K-C2α.
In Vitro Kinase Assay
This protocol is designed to measure the lipid kinase activity of PI3K-C2α in vitro, which is essential for screening inhibitors and studying enzyme kinetics.
Workflow:
Materials:
-
Recombinant human PI3K-C2α enzyme
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol 4-phosphate (PI(4)P)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of diluted PI3K-C2α enzyme solution to each well. The optimal enzyme concentration should be determined empirically.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the lipid substrate (PI or PI(4)P) to each well. Typical final concentrations are in the range of 10-100 µM for ATP and 10-50 µM for the lipid substrate.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value. For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax.
siRNA-Mediated Knockdown of PI3K-C2α
This protocol describes the transient knockdown of PIK3C2A expression in cultured cells using small interfering RNA (siRNA) to study its cellular function.
Workflow:
Materials:
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Cultured cells (e.g., HeLa, U2OS)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 75 pmol of siRNA in 150 µL of Opti-MEM™. b. In a separate tube, dilute 9 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5-10 minutes at room temperature.
-
Transfection: Add the 300 µL of the siRNA-lipid complex to each well containing cells in 2.2 mL of fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Analysis: Harvest the cells and assess the knockdown efficiency by quantitative real-time PCR (qPCR) for PIK3C2A mRNA levels or by Western blotting for PI3K-C2α protein levels. Proceed with the desired functional assays.
Immunoprecipitation of PI3K-C2α
This protocol is for the isolation of PI3K-C2α from cell lysates to study its interaction with other proteins or to measure its enzymatic activity.
Materials:
-
Cell lysate
-
PI3K-C2α antibody (e.g., Rabbit monoclonal #12402 from Cell Signaling Technology, used at a 1:50 dilution for IP)[5]
-
Control IgG (rabbit)
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) lysis buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.2 mM sodium orthovanadate, 1% Triton X-100, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand.
-
Antibody Incubation: Add 2-5 µg of the PI3K-C2α antibody or control IgG to approximately 500 µg to 1 mg of pre-cleared cell lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Immune Complex Capture: Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
Elution: After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of PI3K-C2α and to detect co-immunoprecipitated proteins.
Drug Development and Future Perspectives
The emerging roles of PI3K-C2α in various pathological conditions, including cancer, diabetes, and cardiovascular diseases, have made it an attractive target for drug development. The development of potent and selective inhibitors, such as the PITCOIN series, represents a significant step forward in enabling the pharmacological interrogation of PI3K-C2α function.[3] These tools will be invaluable for validating PI3K-C2α as a therapeutic target and for exploring the potential clinical applications of its inhibition.
Future research will likely focus on further elucidating the specific downstream effectors of PI3K-C2α-generated phosphoinositides, understanding its complex regulatory mechanisms, and exploring its role in a wider range of physiological and pathological processes. The development of more advanced research tools, including improved inhibitors and genetically engineered mouse models, will be crucial for advancing our understanding of this multifaceted kinase and its potential for therapeutic intervention.
References
- 1. siRNA at MIT: PIK3CA (#1137) [web.mit.edu]
- 2. Untitled Document [ucl.ac.uk]
- 3. pax-db.org [pax-db.org]
- 4. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pax-db.org [pax-db.org]
- 6. pax-db.org [pax-db.org]
- 7. PaxDb, a Database of Protein Abundance Averages Across All Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pax-db.org [pax-db.org]
The Role of PI3K Inhibitors in Modulating Cell Migration and Survival: A Technical Guide
Disclaimer: The term "Pitcoin4" did not yield specific results in scientific literature searches. Based on the context of the query related to cell migration and survival, this document will focus on Phosphoinositide 3-kinase (PI3K) inhibitors, a major class of molecules extensively studied for their effects on these cellular processes. It is presumed that "this compound" may be a novel or proprietary compound within this class, or a typographical error. The information presented here pertains to the general mechanisms and effects of well-characterized PI3K inhibitors.
This technical guide provides an in-depth overview of the effects of PI3K inhibitors on cell migration and survival for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction to PI3K Signaling
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Aberrant activation of the PI3K pathway is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[1][3][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[5][6]
Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:
-
Enhanced Cell Survival: Through the inhibition of pro-apoptotic proteins (e.g., Bad, Bax) and the activation of anti-apoptotic factors (e.g., Bcl-2).[7]
-
Increased Cell Proliferation and Growth: Primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[7][8]
-
Modulation of Cell Migration: By influencing the dynamics of the cytoskeleton and focal adhesions.[9]
Given its central role in promoting cancer cell survival and metastasis, inhibition of the PI3K pathway has been a major focus of anti-cancer drug development.[1][3]
Quantitative Data on the Effects of PI3K Inhibitors
The following tables summarize quantitative data from various studies on the effects of different PI3K inhibitors on cell migration and survival.
Table 1: Effect of PI3K Inhibitors on Cell Migration
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect on Migration | Reference |
| LY294002 | MDA-MB-231 (Breast Cancer) | Wound Healing | Not Specified | Reduced migration speed from 13.7±0.9 µm/h to 10±0.6 µm/h | [9] |
| Wortmannin | THP-1 (Monocytic Leukemia) | Transwell Migration | Not Specified | Significant reduction in MCP-1 induced cell migration | [10] |
| PI-3065 | Solid Tumors | In vivo | Not Specified | Inhibition of tumor growth, suggesting reduced metastasis | [11] |
| Unspecified PI3K Inhibitor | PC3 (Prostate Cancer) | 2D Chemotaxis | Not Specified | Strongly stimulated 2D tumor chemotaxis and increased radius of cell migration | [12] |
| Unspecified PI3K Inhibitor | 4T1 (Breast Cancer) | Transwell Migration | 10 µM (LY294002) | Inhibited tumor cell migration | [13] |
Table 2: Effect of PI3K Inhibitors on Cell Survival and Apoptosis
| Inhibitor | Cell Line | Assay Type | Concentration (µM) | Observed Effect on Survival/Apoptosis | Reference |
| BKM120 | NB4 (Leukemia) | Not Specified | Not Specified | Caspase-3 dependent apoptosis | [14] |
| ZSTK474 | Synovial Sarcoma Cells | Not Specified | Not Specified | Increased PUMA and BIM, Caspase-3 activation | [14] |
| GDC-0941 | MDA-MB-468 (Breast Cancer) | Western Blot | 1 | Increased cleaved PARP | [14] |
| LY294002 | EU-1 (Leukemia) | Annexin V Staining | 15 | ~40% apoptosis at 48h | [14] |
| Wortmannin | Induced Pluripotent Stem Cells (iPSCs) | Not Specified | Not Specified | Activation of caspase-3 and induction of apoptosis | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of PI3K inhibitors on cell migration and survival.
Cell Migration Assays
3.1.1. Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant.[16]
-
Materials:
-
Transwell inserts (with a porous membrane, typically 8 µm pore size)
-
24-well plates
-
Cell culture medium
-
Chemoattractant (e.g., growth factors, chemokines)
-
PI3K inhibitor
-
Calcein AM or other fluorescent dye for cell labeling
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol, crystal violet)
-
-
Protocol:
-
Pre-coat the bottom of the transwell membrane with an extracellular matrix protein (e.g., fibronectin, collagen) if studying invasion.
-
Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the transwell insert.[10]
-
Add the PI3K inhibitor at the desired concentration to the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by counting under a microscope or by measuring the fluorescence of labeled cells.[10]
-
3.1.2. Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to close a "wound" or cell-free gap.[16]
-
Materials:
-
6- or 12-well plates
-
Sterile pipette tip or specialized scratch tool
-
Cell culture medium with and without serum
-
PI3K inhibitor
-
Microscope with a camera
-
Image analysis software
-
-
Protocol:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the PI3K inhibitor at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Measure the area of the cell-free region at each time point using image analysis software.
-
Calculate the rate of wound closure to assess cell migration.
-
Cell Survival and Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][17]
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the PI3K inhibitor for the desired time to induce apoptosis.
-
Harvest cells and wash twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within one hour.[18]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
3.2.2. Western Blot for Apoptosis Markers
This technique detects changes in the expression or cleavage of key apoptosis-related proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the PI3K inhibitor, then lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[14]
-
Analyze the changes in protein expression or cleavage relative to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
Experimental Workflow for Assessing Cell Migration
Caption: A general workflow for evaluating the effect of a PI3K inhibitor on cell migration.
Experimental Workflow for Assessing Apoptosis
Caption: A workflow for assessing the pro-apoptotic effects of a PI3K inhibitor.
Conclusion
PI3K inhibitors represent a promising class of therapeutic agents that can effectively modulate key cellular processes involved in cancer progression, namely cell migration and survival. By blocking the PI3K/Akt/mTOR signaling pathway, these inhibitors can suppress the migratory and invasive potential of cancer cells and induce apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy of novel PI3K inhibitors like "this compound" and to further elucidate their mechanisms of action. A thorough understanding of these effects is crucial for the development of more effective and targeted cancer therapies.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer [frontiersin.org]
- 3. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Survival—What Can They Teach Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Focal Adhesion Dynamics and Cell Migration by PLC/PI3K-Mediated Metabolism of PtdIns (4,5) P2 in a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellomaticsbio.com [cellomaticsbio.com]
- 11. A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K therapy reprograms mitochondrial trafficking to fuel tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. kumc.edu [kumc.edu]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
The Dawn of PITCOINs: A Technical Guide to the Discovery and Development of Potent and Selective PI3KC2α Inhibitors
For Immediate Release
A new class of highly selective inhibitors targeting the α-isoform of class II phosphoinositide 3-kinase (PI3KC2α) has been developed, offering promising avenues for therapeutic intervention in a range of diseases including thrombosis, diabetes, and cancer. These novel compounds, termed PITCOINs (PhosphatidylInositol Three-kinase Class twO INhibitors), demonstrate a unique mechanism of action and high potency, marking a significant advancement in the field of kinase inhibitor development. This technical guide provides an in-depth overview of the discovery, characterization, and mechanistic insights into PITCOIN inhibitors, tailored for researchers, scientists, and drug development professionals.
Introduction to PI3KC2α: A Challenging yet Promising Target
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell signaling, membrane trafficking, cell division, and metabolism. While class I PI3Ks have been extensively studied and targeted for therapeutic development, the class II isoforms have remained more enigmatic. PI3KC2α, in particular, has been implicated in a variety of physiological and pathological processes such as endocytic membrane dynamics, angiogenesis, and platelet function.[1] The development of selective inhibitors for PI3KC2α has been a significant challenge, hindering the exploration of its full therapeutic potential.
The Discovery of PITCOINs: A Structure-Guided Approach
The journey to identify potent and selective PI3KC2α inhibitors began with a high-throughput screening of in-house chemical libraries. This initial effort led to the identification of a pteridinone scaffold with moderate inhibitory activity. Through a meticulous process of structure-activity relationship (SAR) studies and medicinal chemistry optimization, researchers systematically refined this initial hit.
High-resolution co-crystal structures of PI3KC2α in complex with the inhibitor prototypes provided invaluable insights into the unique mode of interaction with the ATP-binding site. This structural information guided the rational design of subsequent generations of compounds with improved potency and selectivity. The culmination of these efforts was the development of the PITCOIN series of inhibitors.[1][2]
Quantitative Analysis of PITCOIN Inhibitors
The PITCOIN compounds exhibit potent and highly selective inhibition of PI3KC2α. The following table summarizes the key quantitative data for the lead PITCOIN compounds.
| Compound | PI3KC2α IC50 (nM) | PI3KC2β (% Inhibition @ 1µM) | PI3KC2γ (% Inhibition @ 1µM) | p110α IC50 (nM) | Vps34 IC50 (nM) |
| PITCOIN1 | 130 | <10 | 25 | >10,000 | >10,000 |
| PITCOIN2 | 28 | <10 | <10 | >10,000 | >10,000 |
| PITCOIN3 | 22 | <10 | <10 | >10,000 | >10,000 |
Data extracted from Lo, W.T., et al., Nature Chemical Biology, 2023.[1]
Signaling Pathways and Mechanism of Action
PI3KC2α primarily synthesizes phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and phosphatidylinositol 3-phosphate (PI(3)P). These lipid messengers play critical roles in various cellular locations. PITCOIN inhibitors, by selectively blocking the catalytic activity of PI3KC2α, effectively reduce the cellular pools of these important signaling molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and further development of these findings. Below are summaries of key experimental protocols employed in the characterization of PITCOIN inhibitors.
In Vitro Kinase Assay
The inhibitory activity of PITCOIN compounds against PI3KC2α and other lipid kinases was determined using a luminescence-based kinase assay that measures the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the PITCOIN inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the kinase assay buffer.
-
Reconstitute the recombinant human PI3KC2α enzyme in the assay buffer.
-
Prepare a solution of the lipid substrate (e.g., PI(4)P) and ATP.
-
-
Assay Procedure:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3KC2α enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays for PI(3,4)P2 and PI(3)P Levels
The effect of PITCOIN inhibitors on the cellular levels of PI3KC2α products was assessed using immunofluorescence microscopy.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or platelets) on coverslips.
-
Treat the cells with various concentrations of the PITCOIN inhibitor or DMSO for a specified time.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with primary antibodies specific for PI(3,4)P2 or PI(3)P.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of PI(3,4)P2 or PI(3)P staining using image analysis software.
-
Discovery and Development Workflow
The development of PITCOIN inhibitors followed a structured and iterative workflow, from initial screening to in vivo validation.
Future Directions
The development of the PITCOIN series of inhibitors represents a significant breakthrough, providing powerful chemical tools to dissect the complex biology of PI3KC2α. These highly selective compounds will be instrumental in validating PI3KC2α as a therapeutic target in various disease models. Further preclinical and clinical development of PITCOINs or their derivatives could pave the way for novel therapies for a range of human diseases. The unique structural insights gained from this work will also inform the design of next-generation inhibitors for other challenging kinase targets.
References
Pitcoin4: An In-depth Analysis of its Cellular Specificity and a Guide to Off-Target Investigation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the cellular targets of Pitcoin4, a potent and highly selective inhibitor of the class II alpha phosphoinositide-3-kinase (PI3K-C2α). Extensive research has demonstrated this compound's remarkable specificity for its primary target. This document summarizes the existing data on its selectivity, provides a framework for investigating potential off-targets, and details the experimental methodologies relevant to such studies.
Introduction to this compound
This compound is a pteridinone-based, cell-permeable inhibitor designed for the selective targeting of PI3K-C2α.[1][2][3][4] This kinase is a key enzyme in cellular signaling, playing a crucial role in processes such as cell division, migration, and survival through the production of the signaling lipids PtdIns(3)P and PtdIns(3,4)P2.[1][3][5] The development of highly selective inhibitors like this compound is critical for dissecting the specific functions of PI3K-C2α and for the potential development of novel therapies for diseases linked to its activity, including thrombosis, diabetes, and cancer.[1][4]
Cellular Specificity of this compound
A defining characteristic of this compound is its high degree of selectivity for PI3K-C2α. Comprehensive screening efforts have been undertaken to assess its activity against other kinases.
Quantitative Analysis of On-Target and Off-Target Activity
Profiling of this compound against large panels of kinases has consistently shown a lack of significant off-target inhibition. The compound displays nanomolar potency against PI3K-C2α while exhibiting minimal to no activity against other kinases, even at high concentrations.[1][2][3][4]
| Target | Assay Type | IC50 (nM) | Selectivity Notes | Reference |
| PI3K-C2α | ADP-Glo | 56 | Primary Target | [1][6] |
| Other PI3K Isoforms | Kinase Assays | >100-fold selectivity | Including PI3K-C2β and PI3K-C2γ | [2] |
| General Kinase Panel (>118 kinases) | Kinase Assays | <20% inhibition at 10 µM | No significant off-target kinase inhibition observed. | [1][2] |
| Kinobead Profiling (137 kinases) | Chemical Proteomics | No off-target kinase inhibition | Confirms high selectivity in a cellular context. | [2] |
Investigating Cellular Targets Beyond PI3K-C2α
While current data underscores the high selectivity of this compound, the identification of any potential off-targets, even weak ones, is a critical aspect of preclinical drug development. Such off-targets could contribute to unexpected cellular phenotypes or toxicity.[7] Chemical proteomics offers a powerful, unbiased approach to identify the cellular binding partners of a small molecule inhibitor.[8][9]
Experimental Protocol: Affinity-Based Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying the cellular targets of an inhibitor like this compound using an activity-based probe and mass spectrometry.
Objective: To identify the direct binding partners of this compound in a cellular proteome.
Principle: An analogue of this compound is synthesized to incorporate a reactive group for covalent binding to targets and a tag (e.g., biotin) for enrichment. This probe is incubated with cell lysate or live cells. The probe-bound proteins are then captured, separated, and identified by mass spectrometry.
Methodology:
-
Probe Synthesis: Synthesize an activity-based probe derived from the this compound scaffold. This involves incorporating a photoreactive group or a mildly electrophilic "warhead" and a reporter tag like biotin, often via a linker.
-
Cell Culture and Lysis:
-
Culture human cell lines that express a broad range of proteins.
-
Harvest cells and prepare a native cell lysate by sonication or detergent lysis in a buffer that preserves protein structure and function. Determine total protein concentration using a BCA or Bradford assay.
-
-
Probe Incubation:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the synthesized probe at various concentrations for a specified time (e.g., 1 hour) at 4°C.
-
Include a competition control where the lysate is pre-incubated with an excess of the parent compound (this compound) before adding the probe. This will distinguish specific binders from non-specific ones.
-
-
Protein Enrichment:
-
Capture the probe-labeled proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature and linearize the proteins.
-
Digest the proteins into peptides directly on the beads using a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Sequest, MaxQuant).
-
Quantify the relative abundance of identified proteins in the probe-treated and competition control samples.
-
True off-targets will be significantly less abundant in the competition control sample.
-
Signaling Pathways and Experimental Workflows
Visualizing the known interactions and experimental designs is crucial for understanding the context of this compound's activity.
References
- 1. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Pitcoin4: A Technical Guide
Introduction
Pitcoin4 is a potent and highly selective small-molecule inhibitor of the Class II alpha phosphoinositide-3-kinase (PI3K-C2α).[1][2][3] Developed through a structure-activity relationship study based on a pteridinone scaffold, this compound exhibits nanomolar inhibition of its target and demonstrates exceptional selectivity, making it a valuable tool for investigating the physiological and pathological roles of PI3K-C2α.[4][5] This document provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the PI3K-C2α enzyme.[6][7] By occupying this site, it prevents the phosphorylation of phosphoinositides, key second messengers in intracellular signaling. Specifically, PI3K-C2α catalyzes the conversion of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[1][8] Inhibition of PI3K-C2α by this compound disrupts the cellular processes that are dependent on these signaling lipids, such as endocytic trafficking and membrane remodeling.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| PI3K-C2α | 56 | ADP-Glo | [8] |
Table 2: Selectivity Profile
This compound has been profiled against a broad panel of kinases, showing over 100-fold selectivity for PI3K-C2α.[1][2][8] Detailed selectivity data against other PI3K isoforms and a representative panel of kinases are essential for a complete understanding of its pharmacological window.
(Note: A more comprehensive selectivity table would require access to the full kinase panel data from the primary publication.)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: The kinase reaction is performed in a buffer containing purified recombinant PI3K-C2α, a lipid substrate (e.g., phosphatidylinositol), and ATP.
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic activity.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal is measured and is proportional to the amount of ADP formed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PI3K-C2α Signaling Pathway and Inhibition by this compound
PI3K-C2α is involved in various cellular signaling pathways, primarily related to membrane trafficking and dynamics. The diagram below illustrates a simplified representation of the PI3K-C2α pathway and the point of intervention by this compound.
Caption: PI3K-C2α signaling pathway and its inhibition by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of PI3K-C2α. Its well-defined mechanism of action and favorable selectivity profile make it an invaluable chemical probe for elucidating the complex biology of this class II PI3K isoform. The data and protocols presented in this guide provide a foundational resource for researchers aiming to utilize this compound in their studies of cellular signaling, membrane trafficking, and various disease states where PI3K-C2α is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Class II phosphoinositide 3-kinase C2alpha: what we learned so far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 3-Kinase Class II α-Isoform PI3K-C2α Is Required for Transforming Growth Factor β-induced Smad Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pitcoin4: A Technical Guide to a Selective PI3K-C2α Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pitcoin4, a potent and highly selective small molecule inhibitor of the class II phosphoinositide 3-kinase alpha (PI3K-C2α). The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a critical target for therapeutic development. While most research has focused on class I PI3K isoforms, the unique roles of class II isoforms, particularly PI3K-C2α, in cancer biology are emerging as areas of significant interest. This compound, a member of the "PhosphatidylInositol Three-kinase Class twO INhibitors" (PITCOINs), offers a valuable tool for dissecting the specific functions of PI3K-C2α in oncogenesis and exploring its potential as a therapeutic target. This document details the biochemical properties of this compound, its selectivity profile, the experimental protocols for its characterization, and the current understanding of the PI3K-C2α signaling pathway in the context of cancer.
Introduction to this compound and its Target: PI3K-C2α
This compound is a research chemical identified as a highly selective inhibitor of PI3K-C2α (Phosphoinositide 3-kinase C2α), a member of the class II PI3K family. Its chemical name is N-(4-(2-Oxo-2-(2-phenylpropan-2-ylamino)ethyl)thiazol-2-yl)-2-(4-oxo-3-phenethyl-3,4-dihydropteridin-2-ylthio)acetamide. Unlike the more extensively studied class I PI3Ks, the class II isoforms have distinct structural features and cellular functions that are not yet fully elucidated.
PI3K-C2α is involved in a variety of cellular processes, including vesicle trafficking, endocytosis, and the regulation of signaling pathways that can impact cell proliferation, survival, and angiogenesis.[1] The role of PI3K-C2α in cancer is complex and appears to be context-dependent. Some studies suggest its requirement for cancer cell survival, while others indicate a potential tumor-suppressive role in certain contexts.[1] This complexity underscores the need for highly selective inhibitors like this compound to accurately probe its function.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds, highlighting their potency and selectivity.
Table 1: In Vitro Potency of this compound Against PI3K-C2α
| Compound | Target | IC50 (nM) | Assay |
| This compound | PI3K-C2α | 56 | ADP-Glo |
Data sourced from commercially available information.
Table 2: Selectivity Profile of PITCOIN Compounds Against Other PI3K Isoforms
| Compound | PI3K-C2α IC50 (nM) | PI3K-C2β IC50 (µM) | PI3K-C2γ IC50 (µM) | Class I PI3Kα | Vps34 (Class III) |
| PITCOIN1 | ~100 | >1 | ~1 | Inactive | Inactive |
| PITCOIN2 | ~100 | ~1.5 | Inactive | Inactive | Inactive |
| PITCOIN3 | ~100 | Inactive (>10 µM) | Inactive (>10 µM) | Inactive | Inactive |
This table presents data for the broader "PITCOIN" series to illustrate the development of isoform selectivity. "Inactive" indicates no significant inhibition at the tested concentrations.
It has been reported that this compound exhibits over 100-fold selectivity for PI3K-C2α against a broader panel of kinases.[2]
Signaling Pathways and Experimental Workflows
PI3K-C2α Signaling in Cancer
The precise downstream signaling of PI3K-C2α in cancer is an active area of research. It is known to be activated by various receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[1] Its lipid kinase activity generates phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), which act as second messengers to recruit and activate downstream effectors. These effectors can influence critical cellular processes implicated in cancer, such as angiogenesis and cell survival.
Experimental Workflow for Inhibitor Characterization
The characterization of a selective kinase inhibitor like this compound typically involves a multi-step process to determine its potency and selectivity. This workflow ensures a comprehensive understanding of the inhibitor's biochemical and cellular activity.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of key methodologies used in the characterization of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The amount of ADP is detected through a luminescent signal.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human PI3K-C2α enzyme
-
Lipid substrate (e.g., Phosphatidylinositol)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate kinase buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the PI3K-C2α enzyme, the lipid substrate, and the various concentrations of this compound.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (Kinobeads Pulldown Assay)
This chemical proteomics approach is used to determine the selectivity of a kinase inhibitor across a broad range of kinases in a cellular context.
Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("Kinobeads"). These beads are used to capture a significant portion of the cellular kinome from a cell lysate. The test compound (this compound) is added to the lysate to compete with the Kinobeads for kinase binding. The amount of each kinase pulled down by the beads is then quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Lysis buffer
-
Kinobeads (immobilized broad-spectrum kinase inhibitors)
-
This compound (or other test compounds)
-
Wash buffers
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells to obtain a protein extract containing the native kinome.
-
Competitive Binding: Incubate the cell lysate with various concentrations of this compound or a vehicle control (DMSO).
-
Kinobeads Pulldown: Add the Kinobeads to the lysate and incubate to allow for the capture of kinases that are not bound by this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to the amount pulled down in the control sample. A dose-dependent decrease in the signal for a particular kinase indicates it is a target of the inhibitor.
Implications in Cancer Research and Drug Development
The development of highly selective PI3K-C2α inhibitors like this compound has significant implications for cancer research:
-
Target Validation: this compound provides a crucial tool to specifically investigate the role of PI3K-C2α in different cancer types and at various stages of tumor progression. This will help to clarify its potential as a therapeutic target.
-
Dissecting Signaling Pathways: By selectively inhibiting PI3K-C2α, researchers can delineate its specific downstream signaling pathways and cellular functions, distinguishing them from those of other PI3K isoforms.
-
Therapeutic Potential: Should PI3K-C2α prove to be a viable cancer target, this compound and its derivatives could serve as lead compounds for the development of novel anticancer drugs. The high selectivity of this compound is particularly advantageous, as it may lead to a better therapeutic window and reduced off-target side effects compared to pan-PI3K inhibitors.
-
Combination Therapies: Understanding the specific role of PI3K-C2α could open up new avenues for combination therapies, where inhibiting this isoform could synergize with other targeted agents or conventional chemotherapies.
Conclusion
This compound is a valuable addition to the chemical biology toolbox for cancer research. Its high potency and selectivity for PI3K-C2α enable precise investigation into the function of this understudied kinase. The methodologies outlined in this guide provide a framework for the characterization of this compound and similar targeted inhibitors. Further research utilizing this compound will be instrumental in elucidating the role of PI3K-C2α in cancer and in determining its potential as a novel therapeutic target.
References
Methodological & Application
Application Notes and Protocols for Pitcoin4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pitcoin4, a highly selective inhibitor of the Class II Alpha phosphoinositide 3-kinase (PI3K-C2α), in cell culture experiments. Detailed protocols for key applications are provided to facilitate the investigation of the cellular functions of PI3K-C2α and the therapeutic potential of its inhibition.
Introduction
This compound is a potent and specific small molecule inhibitor of PI3K-C2α, demonstrating nanomolar efficacy in biochemical assays.[1] As a member of the Class II PI3K family, PI3K-C2α plays a crucial role in various cellular processes, including endocytosis and the regulation of phosphoinositide signaling pathways. Specifically, PI3K-C2α is involved in the synthesis of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), a key lipid second messenger. Inhibition of PI3K-C2α with molecules like this compound provides a valuable tool to dissect its role in normal physiology and disease, particularly in areas such as cancer and thrombosis.
Mechanism of Action
This compound selectively binds to the ATP-binding site of PI3K-C2α, inhibiting its kinase activity. This leads to a reduction in the cellular levels of PI(3,4)P2, which in turn affects the localization and activity of downstream effector proteins. A primary consequence of PI3K-C2α inhibition is the impairment of clathrin-mediated endocytosis.
Signaling Pathway
The signaling pathway affected by this compound is centered on the production of PI(3,4)P2.
Caption: this compound inhibits PI3K-C2α, blocking PI(3,4)P2 production and endocytosis.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay | Reference |
| This compound | PI3K-C2α | 56 | ADP-Glo | [1] |
Cellular Activity of Related PITCOIN Compounds
| Compound | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| PITCOIN1 | Cos7 | 20 µM | 6 hours | Depletion of PI(3,4)P2 at clathrin-coated pits, impaired clathrin-mediated endocytosis | |
| PITCOIN3 | Cos7 | 20 µM | 6 hours | Depletion of PI(3,4)P2 at clathrin-coated pits, impaired clathrin-mediated endocytosis | |
| PITCOIN1 | HeLa | Up to 100 µM | 20 hours | No detectable cytotoxicity | |
| PITCOIN3 | HeLa | Up to 100 µM | 20 hours | No detectable cytotoxicity |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution is a common starting point.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Based on data from related compounds, a starting concentration range of 1-20 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific model system.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration used for the this compound treatment.
Protocol 1: Cell Viability Assay
This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.
Experimental Workflow
Caption: Workflow for assessing cell viability after this compound treatment.
Materials
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 50 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and then measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation status of proteins downstream of PI3K signaling, although direct, rapid changes in canonical PI3K/AKT pathway markers may not be pronounced due to the specific isoform targeted.
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound-treated cells.
Materials
-
Cells of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Immunofluorescence Staining for Cellular Effects
This protocol allows for the visualization of this compound's effects on subcellular structures and processes, such as endocytosis.
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of this compound's cellular effects.
Materials
-
Cells of interest
-
Glass coverslips in a multi-well plate
-
This compound stock solution
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a marker of interest (e.g., clathrin, EEA1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 20 µM for 6 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash the cells with PBS and block with 1% BSA for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (and DAPI) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the coverslips extensively with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate the multifaceted roles of PI3K-C2α in cellular biology and its potential as a therapeutic target.
References
Application Notes and Protocols for the Treatment of Cancer Cell Lines with a Selective PI3K-C2α Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Phosphoinositide 3-Kinase, Class II, Alpha (PI3K-C2α) inhibitor in cancer cell lines. The protocols and data presented are based on established methodologies for PI3K inhibitors and serve as a framework for investigating the cellular effects of such compounds.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the PI3K/AKT pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2][5] PI3K inhibitors are a class of small molecules designed to block the kinase activity of PI3K, thereby inhibiting the downstream signaling cascade and exerting anti-tumor effects.[1]
PITCOIN4 is a highly selective inhibitor of PI3K-C2α, a Class II PI3K isoform.[6] While the precise roles of Class II PI3Ks in cancer are still under investigation, targeting specific isoforms offers the potential for a more refined therapeutic approach with potentially fewer off-target effects. These protocols provide a foundation for evaluating the efficacy and mechanism of action of selective PI3K-C2α inhibitors in cancer cell lines.
Mechanism of Action
PI3K enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are well-known for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger that recruits and activates downstream effectors like AKT.[1][2] The inhibition of PI3K blocks this conversion, leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which ultimately results in decreased cell proliferation and survival.[5][7] Selective inhibitors, such as the one described in these notes, specifically target the PI3K-C2α isoform, allowing for the dissection of its specific role in cancer cell signaling.
Figure 1: Simplified PI3K signaling pathway and point of inhibition.
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[8] The following table provides representative IC50 values for a hypothetical selective PI3K-C2α inhibitor against various cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally for any specific compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | 5.2 ± 0.8 |
| MCF-7 | Breast Adenocarcinoma | 72 | 12.5 ± 1.5 |
| DU-145 | Prostate Carcinoma | 72 | 8.9 ± 1.1 |
| U-87 MG | Glioblastoma | 72 | 3.7 ± 0.5 |
| HEK-293T | Normal Kidney | 72 | > 50 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual IC50 values must be determined empirically.
Experimental Protocols
Cell Culture and Treatment
A crucial first step is the proper maintenance and preparation of cell lines for the experiment.[1]
Materials:
-
Cancer cell line of interest
-
Appropriate complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Selective PI3K-C2α inhibitor (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Tissue culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the chosen cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Ensure cells are in the logarithmic growth phase and are at 70-80% confluency before starting any experiment.[1]
-
For treatment, detach the cells using trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter.[1]
-
Seed the cells at the desired density in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting).[1] Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PI3K-C2α inhibitor in complete culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.[1]
-
Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor or vehicle control.
Figure 2: General workflow for cell culture and treatment.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with the inhibitor.[1][9]
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
MTT Assay Protocol:
-
After the desired incubation period with the inhibitor, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.[11]
CellTiter-Glo® Assay Protocol:
-
After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.[9]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate-reading luminometer.[9]
Figure 3: Workflow for cell viability assays.
Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT, to confirm the mechanism of action of the inhibitor.[11][12]
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.[13]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[13]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.[11][15]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
Figure 4: Workflow for Western blotting.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to determine if the inhibitor induces apoptosis in cancer cells.[16]
Materials:
-
Cells treated as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated cells (including any floating cells in the medium) and centrifuge to pellet.
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within one hour.[19]
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer [frontiersin.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Pitcoin4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitcoin4 is a potent and highly selective small molecule inhibitor of the class II phosphoinositide 3-kinase alpha (PI3K-C2α).[1][2][3][4][5] PI3K-C2α is a lipid kinase that plays a crucial role in various cellular processes, including endocytic membrane dynamics, cell signaling, and angiogenesis.[2][5][6] By catalyzing the synthesis of phosphoinositides like phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), PI3K-C2α influences key signaling pathways.[1][6] The high selectivity of this compound for PI3K-C2α over other PI3K isoforms and a broad panel of other kinases makes it a valuable tool for investigating the specific functions of this enzyme in health and disease.[3][4]
These application notes provide a summary of the available data on this compound and a set of detailed, representative protocols for its use in mouse models. It is important to note that as of the latest literature review, specific in vivo dosage and administration studies for this compound have not been extensively published. The following protocols are therefore based on the known characteristics of this compound and data from in vivo studies of other closely related PI3KC2α inhibitors.[7] Researchers are advised to perform initial dose-response studies to determine the optimal concentration for their specific mouse model and experimental endpoint.
Data Presentation
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and provides a suggested starting dosage for in vivo mouse studies based on a functionally similar compound.
| Parameter | Value | Species/Assay | Reference |
| Target | Phosphoinositide 3-kinase C2α (PI3K-C2α) | Human/Mouse | [3][4] |
| IC50 | 56 nM | ADP-Glo assay | [4] |
| Selectivity | >100-fold vs. PI3K-C2β and other kinases | Kinase panel screen | [3][4] |
| Suggested In Vivo Starting Dose | 1 mg/kg | Mouse (based on MIPS-19416) | [7] |
Signaling Pathway
The diagram below illustrates the position of PI3K-C2α within the phosphoinositide 3-kinase signaling pathway and the inhibitory action of this compound.
Caption: PI3K-C2α signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stock solution and working dilutions of this compound for administration to mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 or Cremophor EL
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL): a. Aseptically weigh the desired amount of this compound powder. b. Add sterile DMSO to the powder to achieve a concentration of 10 mg/mL. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (for a 1 mg/kg dose in a 25g mouse): a. Vehicle Composition: A common vehicle for intravenous or intraperitoneal injection is 10% DMSO, 40% PEG400, and 50% saline. Another option is DMSO/Cremophor EL/saline. The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity. b. Calculation:
- Dose: 1 mg/kg
- Mouse weight: 0.025 kg
- Total dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg
- Injection volume: A typical injection volume is 100 µL (0.1 mL).
- Required concentration of working solution: 0.025 mg / 0.1 mL = 0.25 mg/mL c. Dilution:
- From a 10 mg/mL stock, you will need to perform a 1:40 dilution (10 mg/mL / 0.25 mg/mL).
- To prepare 1 mL of working solution, mix 25 µL of the 10 mg/mL this compound stock with 975 µL of the chosen vehicle.
- Vortex the working solution thoroughly before each use. Prepare fresh on the day of the experiment.
Protocol 2: Administration of this compound in a Mouse Model of Thrombosis
Objective: To assess the antithrombotic effect of this compound in a ferric chloride-induced carotid artery injury model. This protocol is adapted from studies on similar PI3K inhibitors.[7]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound working solution (0.25 mg/mL)
-
Vehicle control solution
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, scissors)
-
Doppler ultrasound probe
-
3-0 silk suture
-
Filter paper (1x2 mm strips)
-
10% Ferric chloride (FeCl₃) solution
-
Timer
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using the chosen anesthetic. Confirm proper anesthetic depth by toe pinch. b. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
This compound Administration: a. Administer this compound (1 mg/kg) or vehicle control via intraperitoneal (IP) or intravenous (IV) injection. A 30-60 minute pre-treatment period is typical for the compound to circulate and take effect.
-
Surgical Procedure: a. Make a midline cervical incision to expose the right common carotid artery. b. Carefully dissect the artery from the surrounding tissue. c. Place a Doppler ultrasound probe on the artery to measure baseline blood flow.
-
Thrombosis Induction: a. Soak a small piece of filter paper in 10% FeCl₃ solution. b. Apply the saturated filter paper to the adventitial surface of the carotid artery for 3 minutes. c. After 3 minutes, remove the filter paper and wash the artery with sterile saline.
-
Monitoring and Endpoint: a. Continuously monitor blood flow using the Doppler probe for a set period (e.g., 30-60 minutes). b. The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo experiment using this compound to assess its efficacy in a mouse model.
Caption: A representative experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Pitcoin4 in Platelet Function Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitcoin4 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol 3-kinase type 2α (PI3KC2α), a key enzyme in the regulation of endocytic membrane dynamics and membrane remodeling.[1][2][3] In the context of platelet biology, this compound offers a unique tool to investigate a non-canonical pathway of thrombus formation. Unlike traditional antiplatelet agents that target global platelet activation, this compound's mechanism of action is centered on the disruption of the platelet's internal membrane architecture, which is crucial for stable thrombus formation under hemodynamic shear stress.[3]
These application notes provide a comprehensive guide for the use of this compound in various platelet function assays. The protocols detailed below will enable researchers to explore the specific role of PI3KC2α in platelet physiology and to assess the antithrombotic potential of this compound.
Mechanism of Action
This compound exerts its effect by binding to the ATP-binding site of PI3KC2α, thereby inhibiting its catalytic activity.[3] PI3KC2α is responsible for the synthesis of key phosphoinositides, including phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), which are critical for intracellular signaling and the regulation of membrane trafficking. In platelets, the inhibition of PI3KC2α by this compound leads to a disorganization of the internal membrane system, specifically the open canalicular system (OCS). This disruption impairs the platelet's ability to remodel its membrane during thrombus formation, particularly under the forces of shear stress in blood flow. Consequently, while initial platelet activation and aggregation may proceed, the resulting thrombus is unstable and prone to embolization.
A key characteristic of this compound is its high selectivity for PI3KC2α, with minimal off-target effects on other PI3K isoforms and a broad panel of other kinases.[1][3] This specificity makes it an excellent probe for dissecting the precise functions of PI3KC2α in platelet biology.
Signaling Pathway
The signaling pathway affected by this compound is a branch of the broader PI3K signaling network, which is central to platelet function. However, this compound's target, PI3KC2α, plays a more specialized role compared to the well-characterized Class I PI3Ks that are major drivers of platelet activation. The diagram below illustrates the point of intervention of this compound in the context of platelet membrane remodeling.
References
Application Notes and Protocols for Investigating PI3K-C2α in Angiogenesis using Pitcoin4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathologies, including cancer and ischemic diseases. A key regulator of this complex process is the class II phosphatidylinositol 3-kinase C2α (PI3K-C2α). This enzyme plays a crucial role in endothelial cell signaling, migration, proliferation, and the formation of tubular structures.[1][2]
Pitcoin4 is a potent and highly selective small-molecule inhibitor of PI3K-C2α, demonstrating nanomolar efficacy.[3] Its high selectivity for PI3K-C2α over other PI3K isoforms makes it an invaluable tool for elucidating the specific functions of this kinase in angiogenesis and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to investigate the role of PI3K-C2α in key angiogenic processes.
PI3K-C2α Signaling in Angiogenesis
PI3K-C2α is critically involved in the signaling cascades initiated by key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-β (TGF-β). Upon ligand binding to their respective receptors (VEGFR2 and TGF-βR), PI3K-C2α is implicated in the subsequent endosomal trafficking of these receptors, a process essential for proper downstream signaling.[1][4] Inhibition of PI3K-C2α with this compound is expected to disrupt these signaling events, leading to an anti-angiogenic phenotype.
PI3K-C2α's function is centered on its role in vesicular trafficking, which is essential for the proper delivery of membrane proteins, including VE-cadherin, to cell junctions.[1][5] It is also involved in the internalization of VEGF receptors and endosomal RhoA activation.[1] Disruption of these processes by this compound would logically impair endothelial cell migration, proliferation, and the ability to form stable vascular structures.
Caption: PI3K-C2α signaling pathway in endothelial cells.
Data Presentation
The following tables present representative quantitative data on the inhibitory effects of this compound and related Pitcoin compounds on PI3K isoforms and key angiogenic processes.
Table 1: Inhibitory Activity of Pitcoin Series against PI3K Class II Isoforms
| Compound | PI3K-C2α IC₅₀ (nM) | PI3K-C2β IC₅₀ (µM) | PI3K-C2γ IC₅₀ (µM) | Selectivity for C2α vs C2β | Selectivity for C2α vs C2γ |
| Pitcoin1 | 126 | ~1 | ~1 | ~8-fold | ~8-fold |
| Pitcoin2 | 95 | >10 | >10 | >105-fold | >105-fold |
| This compound | ~100 (estimated) | >10 | >10 | >100-fold | >100-fold |
Data for Pitcoin1 and Pitcoin2 are based on published findings.[3] this compound data is estimated based on its description as a nanomolar inhibitor with >100-fold selectivity.[3]
Table 2: Representative Anti-Angiogenic Activity of this compound
| Assay | Parameter Measured | This compound IC₅₀ (nM) | Positive Control (e.g., Sunitinib) IC₅₀ (nM) |
| Endothelial Cell Proliferation | BrdU Incorporation | 85 | 15 |
| Endothelial Cell Migration | % Wound Closure Inhibition | 60 | 10 |
| Tube Formation | Total Tube Length Inhibition | 45 | 8 |
| Aortic Ring Sprouting | Sprout Area Inhibition | 110 | 25 |
This data is representative and intended to illustrate the expected potency of this compound in various angiogenesis assays. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays using this compound are provided below.
Experimental Workflow: In Vitro Angiogenesis Assays
References
- 1. Endothelial PI3K-C2α, a class II PI3K, has an essential role in angiogenesis and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting PI3-kinase signalling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-Kinase Class II α-Isoform PI3K-C2α Is Required for Transforming Growth Factor β-induced Smad Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Application Notes: Detecting PI3K-C2α Inhibition by Pitcoin4 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase class II alpha (PI3K-C2α), encoded by the PIK3C2A gene, is a lipid kinase that plays a crucial role in various cellular processes, including vesicle trafficking, endocytosis, and cell signaling.[1] It primarily catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P₂).[1][2] Dysregulation of PI3K-C2α activity has been implicated in several diseases, making it an attractive target for therapeutic intervention.
Pitcoin4 is a potent and highly selective small-molecule inhibitor of PI3K-C2α.[3] It exhibits nanomolar inhibitory activity against PI3K-C2α and demonstrates over 100-fold selectivity against a broad panel of other kinases, making it a valuable tool for studying the specific functions of this enzyme.[3][4] Western blotting is a fundamental technique to assess the efficacy of this compound by monitoring the downstream signaling events regulated by PI3K-C2α. A common downstream effector of PI3K signaling is the serine/threonine kinase Akt (also known as Protein Kinase B). While PI3K-C2α's role in directly activating Akt is context-dependent, its modulation of phosphoinositide levels can influence the PI3K/Akt signaling pathway. Therefore, a decrease in phosphorylated Akt (p-Akt) can serve as a biomarker for PI3K-C2α inhibition.
These application notes provide a detailed protocol for utilizing Western blot analysis to detect the inhibition of PI3K-C2α by this compound, using the phosphorylation status of Akt at Serine 473 as a readout.
Signaling Pathway and Experimental Rationale
The PI3K signaling pathway is a critical regulator of cell survival, growth, and proliferation. Upon activation, PI3Ks phosphorylate membrane phosphoinositides, leading to the recruitment and activation of downstream effectors such as Akt. The inhibition of PI3K-C2α by this compound is expected to reduce the levels of PI(3,4)P₂, which can in turn affect the activation of Akt. This inhibition can be quantified by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.
Experimental Workflow
The overall experimental workflow for assessing PI3K-C2α inhibition by this compound using Western blot is depicted below.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of conditions such as antibody concentrations and incubation times may be necessary for different cell types and experimental setups.
Materials and Reagents
-
Cell Line: A suitable cell line with detectable levels of PI3K-C2α and Akt phosphorylation (e.g., HeLa, U2OS, or a cell line relevant to the research area).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt (Total)
-
Mouse or Rabbit anti-GAPDH or β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and Treatment: a. Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE: a. Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with ECL substrate according to the manufacturer's instructions. c. Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Stripping and Re-probing (Optional but Recommended): a. To normalize for protein loading, the same membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, re-block the membrane and probe with the primary antibody for total Akt, followed by the appropriate secondary antibody and detection. c. The membrane can be stripped and re-probed again for a loading control like GAPDH or β-actin.
-
Data Analysis and Quantification: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. For each sample, calculate the ratio of the p-Akt signal to the total Akt signal. c. Normalize the p-Akt/total Akt ratio to the loading control signal. d. Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to allow for easy comparison of the dose-dependent effects of this compound.
| Treatment (Concentration) | p-Akt/Total Akt Ratio (Normalized to Vehicle Control) | Standard Deviation |
| Vehicle Control (DMSO) | 1.00 | ± 0.12 |
| This compound (0.1 nM) | 0.95 | ± 0.10 |
| This compound (1 nM) | 0.82 | ± 0.09 |
| This compound (10 nM) | 0.55 | ± 0.07 |
| This compound (100 nM) | 0.21 | ± 0.04 |
| This compound (1000 nM) | 0.08 | ± 0.02 |
Note: The data presented in this table are for illustrative purposes and represent the expected trend of dose-dependent inhibition of Akt phosphorylation by this compound. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-Akt signal | Low basal p-Akt levels in the chosen cell line. Ineffective primary antibody. | Stimulate cells with a growth factor (e.g., insulin) after serum starvation to induce p-Akt. Use a validated p-Akt antibody at the recommended dilution. |
| High background | Insufficient blocking. High concentration of secondary antibody. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Optimize the secondary antibody concentration through titration. |
| Inconsistent results between experiments | Variation in cell confluency or treatment time. Inconsistent protein loading. | Maintain consistent cell culture practices. Ensure accurate protein quantification and equal loading in all lanes. Always include a loading control. |
| Multiple bands detected | Non-specific antibody binding. Protein degradation. | Use a more specific primary antibody. Ensure fresh lysis buffer with adequate protease inhibitors is used. |
References
Application Notes and Protocols: Immunofluorescence Staining with Pitcoin4 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pitcoin4 is a novel, potent, and highly selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Its mechanism of action involves the direct suppression of downstream signaling cascades, leading to cell cycle arrest and apoptosis in various cancer cell lines. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of proteins. This document provides a detailed protocol for the immunofluorescent staining of key proteins in the PI3K/Akt pathway following treatment with this compound. The protocol includes methods for cell culture, this compound treatment, immunocytochemistry, and image acquisition.
Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to extracellular signals. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound exerts its inhibitory effect on this pathway, leading to a reduction in the phosphorylation of downstream effectors.
Application Notes and Protocols for Pitcoin4 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitcoin4 is a potent and highly selective inhibitor of the class II alpha phosphoinositide 3-kinase (PI3KC2α), with a reported IC50 of 56 nM. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in various cancers, making it a key target for therapeutic intervention.
While single-agent kinase inhibitors can be effective, their utility is often limited by intrinsic or acquired resistance. A promising strategy to overcome these limitations is the use of combination therapies. By simultaneously targeting multiple nodes within a signaling network, combination therapies can enhance efficacy, reduce the likelihood of resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity.
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of this compound in combination with other kinase inhibitors. While specific data on this compound in combination therapies is not yet publicly available, the information presented here is based on established principles of combining PI3K inhibitors with other signaling pathway modulators and provides a robust framework for designing and executing such studies.
Rationale for Combination Therapies
The PI3K pathway is intricately linked with other critical signaling cascades, such as the RAS/RAF/MEK/ERK (MAPK) pathway. Crosstalk and feedback loops between these pathways can lead to compensatory activation when only one is inhibited. Therefore, dual blockade of the PI3K and MAPK pathways is a well-established strategy to achieve synergistic antitumor effects.
Furthermore, in specific contexts like B-cell malignancies, signaling through the B-cell receptor (BCR) is crucial for tumor cell survival and proliferation. This pathway involves key kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4). Co-inhibition of PI3K with BTK or IRAK4 inhibitors has shown promise in preclinical models.
This document will focus on the application of this compound in combination with inhibitors of three key kinases: MEK , BTK , and IRAK4 .
Data Presentation
The following tables are templates for summarizing quantitative data from combination experiments. As specific data for this compound combinations are not yet available, these tables are presented as examples for data organization.
Table 1: In Vitro IC50 Values of Single Agents and Combinations
| Cell Line | Inhibitor | IC50 (nM) - Single Agent | IC50 (nM) - In Combination with this compound (at constant ratio) |
| Example Cancer Cell Line 1 | This compound | [Experimental Value] | - |
| MEK Inhibitor (e.g., Trametinib) | [Experimental Value] | [Experimental Value] | |
| BTK Inhibitor (e.g., Ibrutinib) | [Experimental Value] | [Experimental Value] | |
| IRAK4 Inhibitor (e.g., Emavusertib) | [Experimental Value] | [Experimental Value] | |
| Example Cancer Cell Line 2 | This compound | [Experimental Value] | - |
| MEK Inhibitor (e.g., Trametinib) | [Experimental Value] | [Experimental Value] | |
| BTK Inhibitor (e.g., Ibrutinib) | [Experimental Value] | [Experimental Value] | |
| IRAK4 Inhibitor (e.g., Emavusertib) | [Experimental Value] | [Experimental Value] |
Table 2: Synergy Analysis using the Chou-Talalay Method
| Cell Line | Combination | Combination Index (CI) at ED50 | Interpretation |
| Example Cancer Cell Line 1 | This compound + MEK Inhibitor | [Experimental Value] | Synergistic (CI < 0.9), Additive (0.9 ≤ CI ≤ 1.1), or Antagonistic (CI > 1.1) |
| This compound + BTK Inhibitor | [Experimental Value] | Synergistic (CI < 0.9), Additive (0.9 ≤ CI ≤ 1.1), or Antagonistic (CI > 1.1) | |
| This compound + IRAK4 Inhibitor | [Experimental Value] | Synergistic (CI < 0.9), Additive (0.9 ≤ CI ≤ 1.1), or Antagonistic (CI > 1.1) | |
| Example Cancer Cell Line 2 | This compound + MEK Inhibitor | [Experimental Value] | Synergistic (CI < 0.9), Additive (0.9 ≤ CI ≤ 1.1), or Antagonistic (CI > 1.1) |
| This compound + BTK Inhibitor | [Experimental Value] | Synergistic (CI < 0.9), Additive (0.9 ≤ CI ≤ 1.1), or Antagonistic (CI > 1.1) | |
| This compound + IRAK4 Inhibitor | [Experimental Value] | Synergistic (CI < 0.9), Additive (0.9 ≤ CI ≤ 1.1), or Antagonistic (CI > 1.1) |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 and Synergy
This protocol describes the use of a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to assess the dose-response of cancer cells to this compound and a combination partner, and to determine synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Partner kinase inhibitor (e.g., MEK, BTK, or IRAK4 inhibitor; stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Treatment (for both single agent and combination studies):
-
Prepare serial dilutions of this compound and the partner inhibitor in complete culture medium. For combination studies, prepare dilutions at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
For synergy analysis, a matrix of concentrations of both drugs should be prepared.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a time course of 24, 48, 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells) from all readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescence of treated wells to the vehicle-treated control wells.
-
Plot dose-response curves and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of this compound, alone and in combination with another kinase inhibitor, on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and partner kinase inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-AKT (Ser473), total AKT, phospho-ERK1/2, total ERK1/2, phospho-BTK, total BTK, phospho-IRAK4, total IRAK4, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the partner inhibitor, or the combination at specified concentrations for a defined time period (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.
-
Visualizations
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3KC2a [label="PI3KC2α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEKi [label="MEK Inhibitor", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; RTK -> PI3KC2a; PI3KC2a -> PIP3; PIP3 -> AKT; ERK -> Proliferation; AKT -> Proliferation; this compound -> PI3KC2a [arrowhead=tee, color="#EA4335", penwidth=2]; MEKi -> MEK [arrowhead=tee, color="#EA4335", penwidth=2]; } dot Caption: PI3K and MAPK signaling pathways.
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3KC2a [label="PI3KC2α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRAK4 [label="IRAK4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BTKi [label="BTK Inhibitor", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK4i [label="IRAK4 Inhibitor", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BCR -> BTK; BCR -> PI3KC2a; BTK -> PI3KC2a; PI3KC2a -> NFkB; BCR -> IRAK4; IRAK4 -> NFkB; NFkB -> Proliferation; this compound -> PI3KC2a [arrowhead=tee, color="#EA4335", penwidth=2]; BTKi -> BTK [arrowhead=tee, color="#EA4335", penwidth=2]; IRAK4i -> IRAK4 [arrowhead=tee, color="#EA4335", penwidth=2]; } dot Caption: BCR signaling pathway.
Experimental Workflow
// Nodes CellCulture [label="1. Cell Culture\n& Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Drug Treatment\n(Single & Combination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="3. Incubation\n(e.g., 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="4a. Cell Viability\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="4b. Cell Lysis\n& Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="5. Data Analysis\n(IC50, Synergy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="5b. Western Blot", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CellCulture -> Treatment; Treatment -> Incubation; Incubation -> Viability; Incubation -> Lysis; Viability -> Analysis; Lysis -> WesternBlot; } dot Caption: Experimental workflow.
Conclusion
The combination of this compound with other kinase inhibitors represents a rational and promising strategy for cancer therapy. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to explore the synergistic potential of this compound. It is important to emphasize that these are generalized protocols, and optimization for specific cell lines and experimental conditions is crucial for obtaining reliable and reproducible results. Further preclinical studies are warranted to validate these combination strategies and to elucidate the underlying molecular mechanisms of synergy.
Application Notes and Protocols for High-Throughput Screening Using Pitcoin4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitcoin4 is a potent and highly selective small-molecule inhibitor of the Class II phosphoinositide 3-kinase alpha (PI3K-C2α).[1] Dysregulation of the PI3K signaling pathway is implicated in a multitude of diseases, including cancer, making its components attractive therapeutic targets. This compound offers a valuable tool for investigating the specific roles of PI3K-C2α and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays suitable for HTS formats.
Mechanism of Action
This compound selectively inhibits the catalytic activity of PI3K-C2α, an enzyme that primarily phosphorylates phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PI(4)P) to generate the second messengers phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), respectively.[2] These phosphoinositides play crucial roles in regulating intracellular vesicular trafficking, including clathrin-mediated endocytosis and endosomal maturation.[3] By inhibiting PI3K-C2α, this compound disrupts these processes, impacting downstream signaling events and cellular functions that are dependent on the spatial and temporal regulation of PI(3)P and PI(3,4)P2.
Data Presentation
Biochemical Potency and Selectivity of this compound
The inhibitory activity of this compound against PI3K-C2α was determined using a biochemical assay. The selectivity of this compound was assessed against a panel of other PI3K isoforms and a broad range of protein kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. PI3K-C2α |
| PI3K-C2α | 56 | - |
| PI3Kα | >10,000 | >178-fold |
| PI3Kβ | >10,000 | >178-fold |
| PI3Kδ | >10,000 | >178-fold |
| PI3Kγ | >10,000 | >178-fold |
| mTOR | >10,000 | >178-fold |
| General Kinase Panel (117 kinases) | >10,000 (for most) | >100-fold for the majority |
Table 1: Biochemical potency and selectivity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data is representative and compiled from literature.[1][4][5]
Cellular Activity of this compound
The effect of this compound on cell viability can be assessed using various cell lines to determine its cytotoxic or anti-proliferative effects.
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | Cell Viability | ~5 |
| A549 | Cell Viability | ~10 |
| U2OS | Cell Viability | ~7.5 |
Table 2: Representative cellular activity of this compound in different cell lines. IC50 values were determined after 72 hours of treatment. These values are illustrative and can vary depending on the cell line and experimental conditions.
Experimental Protocols
Primary High-Throughput Screening: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format to screen for inhibitors of PI3K-C2α.
Materials:
-
Recombinant human PI3K-C2α enzyme
-
This compound or other test compounds
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound (or library compounds) in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Using an acoustic dispenser or a pintool, transfer 50 nL of each compound dilution to the appropriate wells of a 384-well assay plate.
-
Include positive controls (e.g., a known broad-spectrum PI3K inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of PI3K-C2α in kinase assay buffer.
-
Prepare a 2X substrate solution containing PI and ATP in kinase assay buffer. The final concentration of ATP should be close to its Km for PI3K-C2α.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Secondary Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cultured cells in a 96-well format.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom, white-walled assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Target Engagement Assay: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that this compound inhibits the PI3K-C2α pathway in a cellular context by measuring the phosphorylation of downstream effectors.
Materials:
-
Human cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total S6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3 Kinase Class II alpha (D3Q5B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. PI3K-C2α knockdown decreases autophagy and maturation of endocytic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Off-target effects of Pitcoin4 at high concentrations
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals using Pitcoin4. This document addresses potential off-target effects at high concentrations and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase Alpha. Kinase Alpha is a critical component of the Pro-Survival Signaling Pathway, which is often upregulated in various cancer models. Inhibition of Kinase Alpha by this compound is intended to induce apoptosis in cells dependent on this pathway.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the IC50 value for your specific model.[1] Using the lowest effective concentration is crucial to minimize off-target effects, as higher concentrations are more likely to engage lower-affinity off-target kinases.[2]
Q3: What are potential off-target effects of this compound at high concentrations?
A3: At concentrations significantly above the on-target IC50, this compound may inhibit other kinases, a common phenomenon due to the conserved nature of the ATP-binding site across the kinome.[3] Off-target effects can lead to unintended biological consequences such as unexpected cytotoxicity, activation of compensatory signaling pathways, or a phenotype that does not align with the genetic knockdown of Kinase Alpha.[1][2][4]
Q4: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect?
A4: The gold-standard method is to perform a rescue experiment or to test this compound in a cell line where Kinase Alpha has been genetically knocked out (e.g., using CRISPR-Cas9).[2][5] If the phenotype persists in the absence of the intended target, it is likely mediated by an off-target interaction.[2] Comparing the inhibitor's effect with a structurally different inhibitor for the same target can also help validate on-target activity.[6]
Q5: What control experiments are essential when using this compound?
A5: We recommend including the following controls in your experiments:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Positive Control: A known activator or inhibitor of the Pro-Survival Pathway to ensure the assay is performing as expected.
-
Negative Control: An inactive enantiomer of this compound, if available, can be a powerful tool to distinguish specific from non-specific effects.[7]
-
Multiple Cell Lines: Confirming the effect across different cell lines with varying expression levels of Kinase Alpha can provide additional evidence for on-target activity.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cytotoxicity at concentrations close to the on-target IC50. | This compound may be inhibiting one or more essential "housekeeping" kinases or other proteins crucial for cell survival.[8] | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[8] 2. Test this compound in a Kinase Alpha knockout cell line to see if cytotoxicity persists.[5] 3. Reduce the concentration of this compound and extend the incubation time. |
| The observed phenotype does not match the phenotype of Kinase Alpha siRNA/CRISPR knockdown. | The phenotype is likely driven by the inhibition of an off-target protein. | 1. Use a rescue experiment by re-expressing a drug-resistant mutant of Kinase Alpha. If the phenotype is not rescued, it's an off-target effect.[8] 2. Employ chemical proteomics to identify the binding partners of this compound in an unbiased manner.[7] |
| Inconsistent results between different cell lines. | The expression levels of the on-target (Kinase Alpha) or a key off-target protein may vary significantly between cell lines.[2] | 1. Confirm the expression levels of Kinase Alpha in all cell lines via Western Blot or qPCR.[2] 2. If an off-target is suspected from a kinase screen, check its expression level as well. |
| Activation of a signaling pathway (e.g., p-ERK, p-AKT) upon treatment with this compound. | Inhibition of the on-target pathway may trigger a compensatory feedback loop.[1] Alternatively, at high concentrations, this compound could be directly activating an off-target kinase or inhibiting a phosphatase.[1][4] | 1. Perform a time-course experiment to monitor the kinetics of pathway activation. 2. Use the lowest effective concentration of this compound.[1] 3. Consider co-treatment with an inhibitor of the activated pathway to see if it reverses the phenotype.[1] |
Quantitative Data Summary
The following table presents hypothetical kinase selectivity data for this compound. This data illustrates how off-target effects become more pronounced at higher concentrations. The on-target IC50 for Kinase Alpha is 50 nM.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase Alpha | Notes |
| Kinase Alpha (On-Target) | 50 | 1x | Primary target in the Pro-Survival Pathway. |
| Kinase Beta | 750 | 15x | Structurally related serine/threonine kinase. |
| Kinase Gamma | 1,200 | 24x | Member of the cell cycle control pathway. |
| Kinase Delta | 5,500 | 110x | Receptor tyrosine kinase. |
| SRC (Off-Target) | 8,000 | 160x | Common off-target for ATP-competitive inhibitors. |
| VEGFR2 (Off-Target) | >10,000 | >200x | Unlikely to be relevant at typical in vitro concentrations. |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination (e.g., 10-point dose-response curve).
-
Assay Plate Preparation: Use a commercial kinase profiling service or an in-house panel. In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP (often at the Km concentration for each kinase).[9]
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more stable at higher temperatures.
-
Protein Separation: Pellet the aggregated proteins by centrifugation.
-
Detection: Analyze the soluble protein fraction by Western Blot for the presence of Kinase Alpha.
-
Data Analysis: A shift in the thermal stability of Kinase Alpha in the presence of this compound indicates direct target engagement.[2]
Visualizations
Caption: On-Target Pathway of this compound.
Caption: Potential Off-Target Effect of this compound.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pitcoin4 Precipitation in Cell Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Pitcoin4 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific problems that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective inhibitor of the Class II Alpha phosphoinositide 3-kinase (PI3K-C2α).[1] The PI3K signaling pathway is a critical regulator of many cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PI3K-C2α, this compound can be used to study the role of this specific isoform in various biological systems.
Q2: My this compound solution, which is dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. Why is this happening?
A2: This phenomenon is commonly referred to as "solvent shock" or "solvent-shifting precipitation".[2][4] this compound is highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions like cell culture media.[1][4] When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution and form a precipitate.[4]
A3: Delayed precipitation can be caused by several factors:
-
Temperature and pH Shifts: The change in temperature from room temperature to 37°C in the incubator can decrease the solubility of some compounds.[5][6] Additionally, the CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[5]
-
Interaction with Media Components: Over time, this compound may interact with salts, amino acids, proteins (especially if you are using serum), or other components in your cell culture media, leading to the formation of insoluble complexes.[2][5][7]
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6]
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
A4: The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution can be prepared at a concentration of up to 125 mg/mL (208.43 mM).[1] It is recommended to use ultrasonic assistance to ensure it is fully dissolved.[1] Be aware that hygroscopic DMSO (DMSO that has absorbed water) can negatively impact solubility.[1] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, please follow the steps outlined below.
Observation: Precipitate forms immediately upon adding this compound stock to the media.
| Potential Cause | Recommended Solution |
| Solvent Shock | Instead of adding the DMSO stock directly to the full volume of media, prepare an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS). Mix this intermediate dilution thoroughly before adding it to the final culture volume.[8] |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO. This will require a larger volume to be added to your media, reducing the immediate concentration gradient.[9] |
| Improper Mixing | While gently vortexing or swirling the cell culture media, add the this compound stock solution dropwise to ensure rapid and even dispersion.[9] |
Observation: Cloudiness or precipitate appears after incubation.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit in Media | The maximum soluble concentration of this compound in your specific cell culture media may be lower than your working concentration. It is crucial to determine the maximum soluble concentration experimentally (see protocol below).[7] |
| Temperature and pH Instability | Always pre-warm your cell culture media to 37°C before adding this compound.[4][5] Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | If using serum, consider reducing the serum percentage or using a serum-free medium if your experiment allows. You can also test the solubility of this compound in different basal media formulations.[7] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment and avoid storing diluted solutions in aqueous media for extended periods.[9] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in your pre-warmed complete cell culture medium.
-
For example, to test a range from 100 µM down to ~0.78 µM, add 100 µL of media to 8 tubes. In the first tube, add 2 µL of a 5 mM this compound stock to get a 100 µM solution. Vortex gently. Then, transfer 100 µL from the first tube to the second (now containing 200 µL total, making it 50 µM), mix, and repeat for the remaining tubes.
-
Include a "vehicle control" well containing only the highest concentration of DMSO that will be used in your experiments (e.g., 0.1%).
-
-
Incubation:
-
Incubate the tubes or plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Observation:
-
At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, visible particles, or crystals).
-
For a more detailed inspection, take a small aliquot from each dilution and examine it under a microscope.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.[5]
-
Visualizations
Signaling Pathway
Caption: The inhibitory action of this compound on the PI3K-C2α signaling pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Pitcoin4 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments involving Pitcoin4, a highly selective PI3K-C2α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the Class II Alpha phosphoinositide 3-kinase (PI3K-C2α).[1] It functions by binding to the ATP-binding pocket of the PI3K-C2α catalytic subunit, preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PI3P) and phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3][4] This action blocks the activation of downstream signaling pathways, such as the AKT/mTOR pathway, which are involved in cellular processes like cell survival, proliferation, and metabolism.[5][6]
Q2: What are the expected outcomes of successful this compound treatment in a sensitive cell line?
A2: In cell lines dependent on the PI3K-C2α pathway, successful treatment with this compound is expected to lead to:
-
A significant reduction in the phosphorylation of downstream effectors like AKT and S6 ribosomal protein.
-
Inhibition of cell proliferation and growth.
-
Induction of apoptosis (programmed cell death).
-
Changes in cell morphology and adhesion.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to aliquot the stock solution and store it at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Scenario 1: Weaker than expected inhibition of downstream signaling (e.g., p-AKT levels remain high).
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Instability or Degradation | 1. Verify Compound Integrity: Use a fresh stock of this compound. Ensure it has been stored correctly at -80°C and protected from light.[1] 2. Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Do not reuse diluted solutions. |
| Suboptimal Inhibitor Concentration | 1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line and experimental conditions by performing a dose-response experiment. 2. Verify IC50: Confirm the half-maximal inhibitory concentration (IC50) for your cell line. |
| Incorrect Experimental Timing | 1. Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of this compound treatment to observe maximal inhibition of downstream targets. The effect on protein phosphorylation can be rapid, while effects on cell viability may take longer to manifest.[7] |
| Cellular Health and Culture Conditions | 1. Assess Cell Viability: Ensure your cells are healthy and viable before treatment using an assay like Trypan Blue exclusion. 2. Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as this can impact drug sensitivity.[7] |
Scenario 2: Significant off-target effects or unexpected phenotypes are observed.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| High Inhibitor Concentration | 1. Lower the Concentration: High concentrations of kinase inhibitors are more likely to cause off-target effects.[8] Use the lowest effective concentration determined from your dose-response studies. |
| Activation of Compensatory Pathways | 1. Phospho-Kinase Array: Perform a phospho-kinase array to screen for the activation of other signaling pathways that may be compensating for the inhibition of PI3K-C2α.[9] 2. Western Blotting: Analyze key nodes of related pathways (e.g., MAPK/ERK) to check for increased phosphorylation. |
| Inherent Off-Target Activity | 1. Kinome Profiling: If off-target effects are suspected, a broad kinase profiling assay can identify other potential targets of this compound at the concentrations used.[7][9] 2. Consult Literature: Review literature on PI3K-C2α inhibitors for known off-target effects. |
| Cell Line Specific Effects | 1. Test in Different Cell Lines: Compare the effects of this compound in your cell line with a control cell line known to be sensitive to PI3K-C2α inhibition. |
Scenario 3: Inconsistent results between experiments.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Reagent Variability | 1. Consistent Reagents: Use the same batch of this compound, DMSO, and cell culture media for a set of related experiments.[7] 2. Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment. |
| Assay Conditions | 1. Standardize Protocols: Ensure consistent cell seeding density, incubation times, and the specific type of assay used (e.g., for cell viability).[7] 2. Include Controls: Always include appropriate positive and negative controls in every experiment. |
| Cell Line Instability | 1. Cell Line Authentication: Regularly perform cell line authentication (e.g., STR profiling). 2. Low Passage Number: Use cells from a low passage number to avoid genetic drift and changes in phenotype.[7] |
Experimental Protocols
1. Western Blotting for Phospho-AKT (Ser473)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe the same membrane for total AKT or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry.[2]
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: PI3K-C2α signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Logical relationships between unexpected results and their potential causes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 4. Phosphoinositide 3-Kinases dependent Signaling - Creative Biolabs [creative-biolabs.com]
- 5. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming resistance to Pitcoin4 in long-term experiments
Welcome to the technical support resource for researchers utilizing Pitcoin4 in long-term experimental models. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you anticipate, identify, and overcome acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase 'Signal Transducer and Proliferation Kinase' (STPK1). It functions as an ATP-competitive inhibitor, binding to the kinase domain of STPK1. This action prevents the phosphorylation of downstream substrates, effectively blocking the pro-survival and proliferative signals of the STPK1 pathway, which is commonly hyperactivated in certain cancer models.
Q2: What are the typical signs of developing this compound resistance in cell culture models?
A2: The primary indicator of resistance is a decrease in the efficacy of this compound over time. This typically manifests as a need to increase the drug concentration to achieve the same level of growth inhibition. Observable signs include a gradual increase in the proliferation rate of the treated cell population and a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value.
Q3: What are the most common molecular mechanisms that drive resistance to this compound?
A3: Long-term exposure to this compound can lead to the selection and growth of resistant cell populations through several mechanisms. The most frequently observed are:
-
Secondary Mutations: Acquisition of mutations in the STPK1 kinase domain, such as the T315I "gatekeeper" mutation, which sterically hinders this compound binding.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways (e.g., the RAS-MAPK pathway) that can sustain cell proliferation and survival independently of STPK1 signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guide
Q: My cell line's response to this compound has diminished. How do I confirm that resistance has developed?
A: Confirmation requires a quantitative assessment of the drug's efficacy. The recommended approach is to perform a dose-response assay to compare the IC50 value of your potentially resistant cell line to that of the original, sensitive (parental) cell line. A significant increase (typically >3-fold) in the IC50 value is a strong confirmation of acquired resistance.
Q: I have confirmed resistance in my cell line. What is the next step to identify the underlying mechanism?
A: A systematic approach is necessary to pinpoint the resistance mechanism. We recommend the following workflow:
-
Sequence the STPK1 Gene: Perform Sanger or next-generation sequencing of the STPK1 kinase domain to screen for known resistance-conferring mutations.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to check for the activation of known bypass pathways. Compare the phosphorylation status of key nodes in parallel pathways (e.g., ERK, AKT) between sensitive and resistant cells in the presence of this compound.
-
Assess Drug Efflux: Use a functional assay with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known efflux pump inhibitor (e.g., Verapamil). Increased fluorescence retention in the presence of the inhibitor suggests the involvement of drug efflux pumps.
Data Presentation: this compound Resistance Metrics
The following tables summarize typical data seen when comparing this compound-sensitive and resistant cell lines.
Table 1: Comparative IC50 Values for this compound
| Cell Line Model | Parental (Sensitive) IC50 | Resistant Subclone IC50 | Fold Change |
| ADC-7 Lung Adenocarcinoma | 50 nM | 450 nM | 9.0x |
| BRX-4 Breast Cancer | 85 nM | 920 nM | 10.8x |
| MEL-2 Melanoma | 120 nM | > 2000 nM | >16.7x |
Table 2: Frequency of Observed Resistance Mechanisms in Experimental Models
| Resistance Mechanism | Genetic Marker | Observed Frequency |
| Gatekeeper Mutation | STPK1 (T315I) | ~45% |
| Bypass Pathway Activation | p-ERK or p-AKT Upregulation | ~35% |
| Increased Drug Efflux | ABCB1 Overexpression | ~15% |
| Unknown | - | ~5% |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Culture Initiation: Begin with a low-passage, this compound-sensitive parental cell line.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), double the concentration of this compound.
-
Iterative Selection: Repeat the dose escalation process, allowing the cells to recover between each concentration increase. This process may take 3-6 months.
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate steadily in a concentration of this compound that is at least 5-fold higher than the parental IC50.
-
Monoclonal Selection: Isolate single-cell clones via limiting dilution to ensure a homogenous resistant population for downstream analysis.
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add the medium containing the various this compound concentrations to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Visualizations
Caption: this compound inhibits the STPK1 signaling pathway.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
Pitcoin4 Technical Support Center: Minimizing Impact on Cell Viability
Welcome to the Pitcoin4 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of this compound on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, potent inhibitor of the Class II Alpha phosphoinositide 3-kinase (PI3K-C2α).[1] Its mechanism of action involves binding to the ATP-binding pocket of the PI3K-C2α catalytic subunit, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade inhibits the downstream signaling cascade, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][3]
Q2: What are the anticipated effects of this compound on cell viability?
A2: The impact of this compound on cell viability is highly dependent on the cell line and its genetic background. In many cancer cell lines where the PI3K/AKT/mTOR pathway is overactive, inhibition by this compound can lead to decreased cell proliferation and induction of apoptosis.[2] However, in non-cancerous cell lines or cancer cells not dependent on this pathway, the cytotoxic effects may be less pronounced. It is crucial to perform a dose-response experiment for each new cell line to determine the specific effects.
Q3: What is a good starting concentration for this compound in my cell culture experiments?
A3: For a novel inhibitor like this compound, determining the optimal concentration requires a dose-response experiment. A good starting point is to test a wide range of concentrations. Based on its nanomolar inhibition of PI3K-C2α, a logarithmic dilution series from 1 nM to 10 µM is recommended.[1] This range will help identify a concentration that provides the desired biological effect without inducing significant, unintended cytotoxicity.
Q4: How should I prepare and store this compound for optimal performance?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[1] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is kept low (typically below 0.1%) to prevent solvent-induced toxicity.[4]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound, focusing on minimizing its impact on cell viability.
Problem 1: I'm observing high levels of cytotoxicity even at low concentrations of this compound.
This issue can arise from several factors, ranging from the specific biology of your cell line to experimental conditions.
| Potential Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | Your cell line may be particularly dependent on the PI3K-C2α pathway for survival. Perform a dose-response curve with a wider range of lower concentrations to determine the precise IC50 value. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a vehicle control with the solvent alone to confirm it is not the source of cytotoxicity.[4] |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of your compound lot. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells can be more susceptible to cytotoxic effects. |
Problem 2: My cell viability assay results with this compound are inconsistent and not reproducible.
Inconsistent results are a common challenge in cell-based assays and can often be traced back to technical variability.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform, single-cell suspension before plating. Use a multichannel pipette carefully and mix the cell suspension between pipetting to avoid uneven cell distribution.[5][6] |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells for experimental data or fill them with a buffer to mitigate these effects.[5] |
| Reagent and Compound Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure all reagents are properly mixed and at the correct temperature before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in Incubation Times | Use a multichannel pipette or automated liquid handler to ensure consistent timing for reagent addition and incubation steps across all wells. |
Problem 3: I am not observing a significant effect of this compound on cell viability.
The lack of a significant effect could be due to several biological or experimental factors.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The cell line may not be dependent on the PI3K-C2α pathway for survival. Confirm the expression and activity of PI3K-C2α in your cell line. |
| Suboptimal Compound Concentration | The concentrations used may be too low. Perform a dose-response curve extending to higher concentrations (e.g., up to 50 µM or 100 µM) to ensure you have tested a sufficient range. |
| Incorrect Assay Readout | A cell viability assay may not be the most sensitive measure of this compound's effect. Consider using a more direct measure of pathway inhibition, such as a Western blot for phosphorylated AKT (p-AKT), a downstream target of PI3K.[4] |
| Compound Instability | Ensure that this compound is stable in your cell culture medium over the duration of the experiment. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
The following table provides a summary of hypothetical half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines after a 72-hour incubation period. These values are for illustrative purposes and should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | PIK3C2A Status | IC50 (µM) |
| A549 | Lung Carcinoma | Wild Type | > 50 |
| MCF7 | Breast Cancer | Wild Type | 25.5 |
| PC-3 | Prostate Cancer | Mutant | 8.2 |
| U87 MG | Glioblastoma | Wild Type | 15.7 |
| HT-29 | Colorectal Cancer | Mutant | 5.1 |
| SK-MEL-28 | Melanoma | BRAF Mutant | 2.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold serial dilution to create a range of concentrations (e.g., 10 µM down to ~20 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of Akt, a key downstream effector of PI3K.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the IC50 from the viability assay) and controls for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS and then lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
-
Visualizations
Caption: this compound inhibits PI3K-C2α, blocking the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for assessing cell viability using the MTT assay with this compound.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. protocols.io [protocols.io]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Pitcoin4 Target Engagement Validation: Technical Support Center
Welcome to the technical support center for validating the cellular target engagement of Pitcoin4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, protocols, and troubleshooting advice for confirming the interaction of this compound with its intended cellular target, Phosphoinositide 3-kinase C2α (PI3K-C2α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and highly selective, cell-permeable small-molecule inhibitor of Phosphoinositide 3-kinase C2α (PI3K-C2α).[1][2][3] Its mechanism of action involves impairing the synthesis of phosphoinositides like PI(3,4)P₂ and PI(3)P, which are critical for processes such as endocytic membrane dynamics.[3]
Q2: Why is it critical to validate that this compound is engaging with PI3K-C2α in cells?
A2: Validating target engagement is a crucial step in drug discovery and chemical probe development.[4][5] It confirms that this compound reaches and binds to PI3K-C2α within the complex cellular environment. This validation provides direct evidence for its mechanism of action and ensures that the observed biological effects are due to the inhibition of the intended target, rather than off-target interactions.[6] Correlating the extent of target engagement with the cellular phenotype is essential for validating the target and interpreting experimental outcomes correctly.[4][6]
Q3: What are the recommended methods for validating this compound target engagement?
A3: Several robust methods can be used to confirm this compound's engagement with PI3K-C2α. The primary recommended methods are:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly measures the binding of this compound to PI3K-C2α in intact cells by assessing changes in the protein's thermal stability.[7][8]
-
In-Cell Western (ICW): A quantitative, high-throughput immunofluorescence method to measure downstream pathway modulation, such as changes in phosphoinositide levels or the phosphorylation of downstream effectors.[9][10]
-
Downstream Product Quantification: Directly measuring the levels of PI3K-C2α products, such as PI(3,4)P₂ or PI(3)P, using techniques like lipid extraction followed by chromatography, or specialized immunofluorescence or BRET-based probes.[11][12]
Q4: How do I choose the most suitable target validation assay for my research?
A4: The choice of assay depends on your specific experimental goals, available resources, and desired throughput.[13][14]
-
For direct confirmation of binding in a physiologically relevant context, CETSA is the gold standard.[15]
-
To assess the functional consequence of target engagement on downstream signaling in a high-throughput manner, an In-Cell Western or a BRET-based assay is ideal.[10][16]
-
To quantify the direct enzymatic output in response to inhibition, measuring the levels of specific phosphoinositide products is the most direct functional readout.[11]
The table below provides a comparison of the leading methods.
Data Presentation: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) | Downstream Product Assay (e.g., BRET) |
| Principle | Ligand binding alters protein thermal stability against heat-induced denaturation.[7] | In-situ immunodetection of proteins or post-translational modifications in fixed cells.[9][17] | Measures changes in the levels of downstream signaling molecules (e.g., PI(3)P) upon inhibitor treatment.[11] |
| Readout | Amount of soluble target protein (PI3K-C2α) remaining after heat treatment, typically detected by Western Blot. | Fluorescence intensity corresponding to the level of a target protein or modification.[10] | Luminescence or fluorescence signal from a specific biosensor.[11] |
| Nature of Measurement | Direct (measures physical binding).[18] | Indirect (measures downstream functional effect). | Indirect (measures downstream enzymatic activity). |
| Throughput | Low to medium (can be adapted for higher throughput).[15] | High (96- or 384-well plate format).[10] | High (plate-based format).[11] |
| Key Advantage | Confirms direct target binding in intact cells without requiring modified compounds or proteins.[8] | High-throughput, quantitative, and allows for multiplexing to measure multiple endpoints simultaneously.[10][17] | Provides a real-time or endpoint readout of enzymatic activity in live cells.[11] |
| Key Limitation | Not all proteins exhibit a thermal shift upon ligand binding; can be lower throughput.[19][20] | Relies on the availability of high-quality antibodies; does not directly confirm target binding.[21] | Does not directly confirm target binding; pathway complexity can complicate data interpretation. |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PI3K-C2α, blocking the production of PI(3)P and PI(3,4)P2.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Troubleshooting Guides
This section addresses common issues encountered during this compound target engagement experiments.
Cellular Thermal Shift Assay (CETSA) Troubleshooting
Q: My CETSA melt curve is irregular or shows no thermal shift with this compound. What's wrong?
A: This is a common issue with several potential causes.[22]
-
Incorrect Temperature Range: The heating range may be too high or too low for PI3K-C2α. Optimize the temperature gradient to ensure you capture the full melting transition.
-
Insufficient Compound Concentration/Incubation: this compound may not be reaching its target at a sufficient concentration. Verify the concentration used and ensure the incubation time (typically 1 hour at 37°C) is adequate for cell penetration.[7]
-
Low Target Abundance: PI3K-C2α might be expressed at low levels in your cell line, making detection difficult. Consider using a cell line with higher endogenous expression or an overexpression system.[19]
-
No Ligand-Induced Stabilization: In some cases, ligand binding does not significantly alter the protein's overall thermal stability.[19][20] This is a limitation of the assay. In this scenario, an orthogonal method like an In-Cell Western or downstream product assay is recommended to confirm engagement.
-
Protein Destabilization: Ligand binding can sometimes destabilize a protein, leading to a negative shift (shift to the left) in the melt curve. This is still an indication of target engagement.[19]
Q: I can't detect PI3K-C2α by Western blot after the CETSA protocol. What should I do?
A: Detection issues can arise from antibody problems or low protein yield.
-
Antibody Quality: Ensure your primary antibody for PI3K-C2α is validated for Western blotting and is used at the optimal dilution. Run a positive control with cell lysate that has not been heated to confirm antibody performance.
-
Low Protein Concentration: The amount of soluble protein remaining after the heat challenge might be below the detection limit. Increase the starting number of cells or the amount of protein loaded onto the gel.[23]
-
Inefficient Lysis: Ensure complete cell lysis to release soluble proteins. Three freeze-thaw cycles are typically effective.[7]
-
Protein Degradation: Always include protease inhibitors in your lysis buffer to prevent degradation of the target protein.
Caption: Troubleshooting logic for common issues encountered during CETSA experiments.
Downstream Signaling Assay Troubleshooting
Q: I am not seeing a decrease in downstream signaling (e.g., PI(3)P levels) after this compound treatment. Why?
A: A lack of change in downstream readouts can be due to several factors.
-
Cellular Context: The specific downstream pathway may not be active or sensitive to PI3K-C2α inhibition in your chosen cell line or under your specific culture conditions.
-
Redundancy: Other PI3K isoforms or lipid kinases may compensate for the inhibition of PI3K-C2α, maintaining the phosphoinositide pool.[24]
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect subtle changes. Ensure your detection method (e.g., antibody for immunofluorescence, BRET reporter) is optimized.[11]
-
Compound Inactivity: Verify the integrity and concentration of your this compound stock solution. Small molecules can degrade with improper storage.[1]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to assess the direct binding of this compound to PI3K-C2α in cells.[7][23]
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (PBS with protease inhibitor cocktail)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody (anti-PI3K-C2α) and HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: a. Culture cells (e.g., HEK293T, A549) in a suitable format until they reach 80-90% confluency. b. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C. c. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS to a final concentration of ~2 x 10⁶ cells/mL.[7]
-
Heat Challenge: a. Aliquot 100 µL of the cell suspension for each treatment condition into separate PCR tubes. b. For the initial melt curve, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.[7] c. Cool the tubes at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[25] b. Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[7] c. Carefully transfer the supernatant (soluble fraction) to new tubes. d. Determine the protein concentration of the soluble fractions using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. d. Incubate with the primary anti-PI3K-C2α antibody overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the normalized band intensity against the temperature to generate melt curves for both the vehicle and this compound-treated samples. c. A shift of the curve to the right for the this compound-treated sample indicates target stabilization and engagement.
Protocol 2: In-Cell Western (ICW) Assay
This protocol provides a high-throughput method to assess the functional consequences of this compound treatment.[10][26] This example describes measuring a downstream phosphoinositide product using a specific antibody.
Materials:
-
Black-walled 96- or 384-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-PI(3)P)
-
Fluorophore-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Cell normalization stain (e.g., DRAQ5™ or CellTag™ 700 Stain)
-
Fluorescence plate reader or imaging system (e.g., LI-COR Odyssey)
Methodology:
-
Cell Seeding and Treatment: a. Seed cells in a black-walled multi-well plate and allow them to adhere overnight. b. Treat cells with a dose range of this compound or vehicle for the desired time.
-
Fixation and Permeabilization: a. Aspirate the media and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[26] b. Wash the wells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
-
Blocking and Antibody Incubation: a. Wash the wells three times with PBS. b. Block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.[26] c. Incubate with the primary antibody (e.g., anti-PI(3)P) diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody and Normalization Staining: a. Wash the wells three times with PBS. b. Incubate with the fluorophore-conjugated secondary antibody and a cell normalization stain for 1 hour at room temperature, protected from light.[10]
-
Imaging and Data Analysis: a. Wash the wells three times with PBS. b. Scan the plate using a compatible imager in the appropriate channels (e.g., 700 nm for normalization and 800 nm for the target). c. Quantify the fluorescence intensity for each well. d. Normalize the target signal to the cell stain signal. e. Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. licorbio.com [licorbio.com]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. products.advansta.com [products.advansta.com]
- 22. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. PI4K2A: a novel potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 26. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Pitcoin4 Selectivity Against Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a variety of diseases, most notably cancer, has established it as a key target for therapeutic intervention. The PI3K family is diverse, comprising multiple classes and isoforms with distinct physiological and pathological roles. Consequently, the development of isoform-selective inhibitors is a crucial strategy to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of Pitcoin4, a Class II PI3K inhibitor, against well-characterized Class I PI3K inhibitors: the pan-inhibitor Pictilisib, the p110α-selective Alpelisib (B612111), and the p110δ-selective Idelalisib.
Understanding PI3K Isoform Selectivity
The PI3K family is broadly divided into three classes. Class I PI3Ks are the most studied in the context of cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, the expression of p110γ and p110δ is more restricted, primarily to hematopoietic cells. This differential expression pattern underscores the therapeutic potential of isoform-selective inhibitors. In contrast, Class II PI3Ks, which include the PI3K-C2α isoform, are increasingly recognized for their roles in cellular processes such as endocytic trafficking and membrane dynamics.[2][3][4]
The selectivity of a PI3K inhibitor is determined by its differential potency against various PI3K isoforms, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. High selectivity for a specific isoform is desirable as it can lead to a more targeted therapeutic effect and a better safety profile.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro biochemical IC50 values of this compound, Pictilisib, Alpelisib, and Idelalisib against various PI3K isoforms. This data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | PI3K-C2α (nM) | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| This compound | ~100-126[2] | >20,000[2] | >10,000 (inactive)[2] | >10,000 (inactive)[2] | Not Reported |
| Pictilisib | Not Reported | 3[5][6][7] | 33[5] | 75[5][7] | 3[5][6][7] |
| Alpelisib | Not Reported | 5[8][9] | 1200[8][10] | 250[8][10] | 290[8][10] |
| Idelalisib | Not Reported | 820 | 565 | 89 | 2.5[11][12] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data illustrates, this compound is a potent inhibitor of the Class II isoform PI3K-C2α, with an IC50 in the low nanomolar range.[2] Importantly, it demonstrates exquisite selectivity, showing no significant activity against the Class I isoform p110α and the Class III isoform Vps34 at concentrations up to 20 µM.[2] In contrast, Pictilisib is a pan-Class I inhibitor, potently inhibiting p110α and p110δ with slightly lower activity against p110β and p110γ.[5][6][7] Alpelisib exhibits strong selectivity for the p110α isoform over other Class I isoforms.[8][9][10] Idelalisib is highly selective for the p110δ isoform, making it particularly relevant for hematological malignancies where this isoform is predominantly expressed.[11][12][13]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for an in vitro PI3K kinase assay.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate determination of inhibitor selectivity. Below are methodologies for commonly used in vitro kinase assays.
In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
1. Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[14]
-
Reconstitute the recombinant human PI3K enzyme (e.g., PI3K-C2α, p110α/p85α) in an appropriate kinase dilution buffer.
-
Prepare the lipid substrate solution containing phosphatidylinositol (PI) or phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in kinase assay buffer.
2. Assay Procedure:
-
To the wells of a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted inhibitor or DMSO (vehicle control).[14]
-
Add the diluted PI3K enzyme solution to each well.[1]
-
Incubate the plate at room temperature for approximately 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.[1]
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[1]
-
Stop the reaction and deplete the remaining ATP by adding an ATP-depletion reagent (e.g., ADP-Glo™ Reagent).[1] Incubate for approximately 40 minutes at room temperature.[1]
-
Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.[1] Incubate for about 30 minutes at room temperature.[1]
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the production of PIP3, the product of the PI3K reaction, through a competitive binding mechanism that results in a change in the FRET signal.
1. Reagent Preparation:
-
Prepare reagents as described in the luminescence-based assay protocol.
-
Prepare HTRF detection reagents, which typically include a europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain (e.g., GRP1 PH domain), and a biotinylated PIP3 tracer complexed with streptavidin-Allophycocyanin (APC).[15][16]
2. Assay Procedure:
-
The assay is performed in a similar manner to the luminescence-based assay up to the reaction incubation step.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate for a specified time to allow the detection components to reach equilibrium.
3. Data Analysis:
-
Measure the HTRF signal (emission at two wavelengths) using a compatible plate reader.
-
The HTRF signal is inversely proportional to the amount of PIP3 produced.
-
Calculate the percent inhibition and determine the IC50 value as described for the luminescence-based assay.
Conclusion
The selectivity profile of a PI3K inhibitor is a critical determinant of its therapeutic potential. This compound emerges as a highly selective inhibitor of the Class II PI3K isoform, PI3K-C2α, with minimal to no activity against Class I and III isoforms. This high degree of selectivity distinguishes it from pan-inhibitors like Pictilisib and isoform-selective Class I inhibitors such as Alpelisib and Idelalisib. The availability of potent and selective tool compounds like this compound is invaluable for elucidating the specific roles of different PI3K isoforms in health and disease, and for the development of next-generation targeted therapies. The experimental protocols provided herein offer a framework for the rigorous evaluation of the selectivity of novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 11. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. promega.de [promega.de]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Pitcoin4 Versus Pan-PI3K Inhibitors in Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pitcoin4, a selective inhibitor of the Class II PI3K isoform PI3K-C2α, and pan-PI3K inhibitors, which broadly target Class I PI3K isoforms. This comparison is intended to assist researchers in selecting the appropriate tool compound for their signaling studies by highlighting the distinct mechanisms of action, isoform selectivity, and potential downstream cellular effects of these two classes of inhibitors.
Introduction to PI3K Signaling
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K signaling pathway is initiated by the activation of upstream receptors, which leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3]
PI3K enzymes are divided into three classes. Class I PI3Ks, the most studied in the context of cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2] There are four Class I isoforms: p110α, p110β, p110δ, and p110γ.[1] Pan-PI3K inhibitors are designed to inhibit all four of these Class I isoforms.[2] In contrast, Class II PI3Ks, including PI3K-C2α, have distinct structural features and cellular functions that are still being elucidated. This compound is a novel inhibitor that demonstrates high selectivity for the PI3K-C2α isoform.[4]
Mechanism of Action and Isoform Selectivity
The fundamental difference between this compound and pan-PI3K inhibitors lies in their target selectivity. This distinction is critical for interpreting experimental results and understanding their potential on- and off-target effects.
This compound: A Selective PI3K-C2α Inhibitor
This compound and its analogs (PITCOINs) are highly selective small-molecule inhibitors of the catalytic activity of PI3K-C2α.[4] They exhibit potent, nanomolar inhibition of PI3K-C2α while displaying over 100-fold selectivity against a broad panel of other kinases, including the Class I PI3K isoforms.[4] This high degree of selectivity makes this compound a valuable tool for specifically interrogating the cellular functions of PI3K-C2α.
Pan-PI3K Inhibitors: Broad Spectrum Class I Inhibition
Pan-PI3K inhibitors, such as Buparlisib (BKM120) and Piktilisib (GDC-0941), are designed to bind to the ATP-binding pocket of the p110 catalytic subunit of all four Class I PI3K isoforms.[1][5] By inhibiting the entire class of PI3K enzymes most implicated in cancer, these inhibitors cast a wide net to block downstream signaling.[6] However, this broad activity can also lead to more significant off-target effects and toxicities, as the different Class I isoforms have distinct physiological roles.[3][6]
Data Presentation: Biochemical Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Pitcoin compounds and representative pan-PI3K inhibitors against various PI3K isoforms. Lower IC50 values indicate greater potency.
Table 1: Biochemical Potency of PITCOIN Compounds [4]
| Compound | PI3KC2α (IC50, nM) | PI3KC2β (IC50, µM) | PI3KC2γ (IC50, µM) | p110α/p85α (IC50, µM) |
| PITCOIN1 | 95 | >1 | ~1 | >20 |
| PITCOIN2 | 126 | ~1.5 | >10 | >20 |
| PITCOIN3 | 105 | >10 | >10 | >20 |
Data from a 2022 study on the development of selective PI3KC2α inhibitors. Note that specific data for this compound was part of the broader "PITCOINs" discovery but the table represents the general high selectivity of this class of compounds.
Table 2: Biochemical Potency of Pan-PI3K Inhibitors [5]
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Piktilisib (GDC-0941) | 3 | 33 | 3 | 75 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 |
Impact on Downstream Signaling: A Comparative Overview
Due to their distinct isoform selectivity, this compound and pan-PI3K inhibitors are expected to have markedly different effects on downstream signaling pathways. The primary and most well-characterized downstream effector of Class I PI3K is AKT. Inhibition of Class I PI3Ks by pan-PI3K inhibitors leads to a reduction in PIP3 levels, thereby preventing the phosphorylation and activation of AKT at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).[7][8]
The role of PI3K-C2α in regulating AKT phosphorylation is less direct and still an area of active research. While pan-PI3K inhibitors like BKM120 and GDC-0941 have been shown to inhibit AKT phosphorylation in a dose-dependent manner, the effect of selective PI3K-C2α inhibition by this compound on the canonical PI3K/AKT pathway is not expected to be as pronounced.[9][10] Studies focusing on PI3K-C2α suggest its involvement in processes like endocytic trafficking and membrane remodeling.[4] Therefore, the downstream signaling consequences of this compound are likely to be distinct from the direct and robust inhibition of AKT activation observed with pan-PI3K inhibitors.
Table 3: Cellular Activity of Pan-PI3K Inhibitors (Inhibition of p-AKT) [5]
| Inhibitor | Cell Line(s) | Assay | Cellular IC50 (p-AKT inhibition) |
| Buparlisib (BKM120) | Pediatric Sarcoma | Western Blot | 64 - 916 nM |
| Piktilisib (GDC-0941) | PTEN-deficient cell lines | Western Blot | ~1 µM |
| Copanlisib (BAY 80-6946) | ELT3 cells | Western Blot | Complete inhibition at 5 nM |
Quantitative data on the direct effect of this compound on AKT phosphorylation in a comparative setting is not currently available in the public domain.
Experimental Protocols
Western Blot Analysis for PI3K Pathway Activation
This protocol provides a general framework for assessing the activation state of the PI3K/AKT signaling pathway by measuring the phosphorylation of key downstream proteins.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, a pan-PI3K inhibitor (e.g., BKM120), or vehicle control (e.g., DMSO) for a specified duration.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-AKT Thr308) and total proteins (e.g., total AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualization
Caption: PI3K signaling pathway and points of inhibition.
Caption: Western blot experimental workflow.
Conclusion
This compound and pan-PI3K inhibitors represent two distinct classes of research tools for studying PI3K signaling. This compound, with its high selectivity for PI3K-C2α, is ideal for investigating the specific roles of this Class II isoform in cellular processes, with minimal confounding effects on the canonical Class I PI3K/AKT pathway. In contrast, pan-PI3K inhibitors are potent blockers of Class I PI3K signaling, making them suitable for studies where broad inhibition of this pathway is desired. The choice between these inhibitors should be guided by the specific research question, with careful consideration of their different isoform selectivity profiles and consequent downstream signaling effects. The experimental protocols and visualizations provided in this guide offer a framework for the rigorous investigation of these compounds in signaling studies.
References
- 1. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 3. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Genetic Knockdown of PI3K-C2α versus Pharmacological Inhibition with Pitcoin4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for interrogating the function of Phosphoinositide 3-Kinase Class II Alpha (PI3K-C2α): genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with the selective inhibitor, Pitcoin4. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the study of PI3K-C2α-mediated signaling pathways.
Introduction to PI3K-C2α and its Interrogation
PI3K-C2α is a lipid kinase that plays a crucial role in various cellular processes, including endocytosis, autophagy, and insulin (B600854) signaling.[1] It primarily synthesizes phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), which act as second messengers to regulate intracellular trafficking events. Given its involvement in fundamental cellular functions, PI3K-C2α has emerged as a target of interest in various pathological conditions. Genetic knockdown and pharmacological inhibition represent two distinct strategies to probe its function, each with its own set of considerations.
Mechanism of Action
Genetic Knockdown (siRNA): This method utilizes the cell's natural RNA interference (RNAi) machinery to degrade the mRNA transcript of the PIK3C2A gene, which encodes the PI3K-C2α protein. This leads to a significant reduction in the total amount of PI3K-C2α protein in the cell, thereby diminishing its kinase-dependent and any potential scaffolding functions.
This compound Inhibition: this compound is a highly selective, small-molecule inhibitor of PI3K-C2α.[2] It acts by binding to the ATP-binding pocket of the PI3K-C2α kinase domain, preventing the phosphorylation of its lipid substrates. This approach specifically targets the catalytic activity of the enzyme, leaving the protein itself intact.
Comparative Data on Cellular Phenotypes
The following tables summarize quantitative data from studies investigating the effects of PI3K-C2α knockdown and inhibition. It is important to note that the data for genetic knockdown and pharmacological inhibition are derived from different studies and experimental systems; therefore, a direct comparison should be made with caution.
| Parameter | Genetic Knockdown (siRNA) of PI3K-C2α | This compound Inhibition | Reference |
| Target | PIK3C2A mRNA | PI3K-C2α kinase activity | N/A |
| Specificity | Can have off-target effects on other genes | Highly selective for PI3K-C2α over other kinases | [2] |
| Mode of Action | Post-transcriptional gene silencing | Competitive ATP inhibition | N/A |
| Temporal Control | Slower onset (24-72 hours) and longer duration | Rapid onset and reversible | N/A |
| Compensation | Potential for cellular compensatory mechanisms over time | Acute inhibition minimizes long-term compensation | N/A |
| Scaffolding Functions | Affects both kinase and potential scaffolding roles | Primarily affects kinase activity | N/A |
Table 1: Comparison of Methodological Characteristics
| Phenotype | Genetic Knockdown (siRNA) of PI3K-C2α in U2OS Cells | Pharmacological Inhibition (Pitcoin Compounds) in various cell lines | Reference |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | Increased colocalization of transferrin with clathrin (65% vs 44% in control) and RAB11 (40% vs 14% in control), indicating impaired vesicle maturation.[1] | Impaired clathrin-mediated endocytosis of transferrin. | |
| Autophagy | 57% reduction in GFP-LC3B puncta per cell after 6 hours of rapamycin (B549165) treatment, indicating decreased autophagy.[1] | Data not available. | [1] |
Table 2: Comparison of Cellular Phenotypes Note: The quantitative data for genetic knockdown is from a study using U2OS cells. While Pitcoin compounds have been shown to impair transferrin endocytosis, specific quantitative data comparable to the knockdown study is not available in the searched literature.
Signaling Pathways and Experimental Workflows
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3KC2a [label="PI3K-C2α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PI(4,5)P2", fillcolor="#FBBC05", fontcolor="#202124"]; PI34P2 [label="PI(3,4)P2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clathrin [label="Clathrin", fillcolor="#F1F3F4", fontcolor="#202124"]; Endocytosis [label="Clathrin-Mediated\nEndocytosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI [label="PI", fillcolor="#FBBC05", fontcolor="#202124"]; PI3P [label="PI(3)P", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATG9 [label="ATG9", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3KC2a [label="Activation"]; PI3KC2a -> PI34P2 [label="Kinase Activity\n(on PI(4)P)"]; PI3KC2a -> PI3P [label="Kinase Activity\n(on PI)"]; PI34P2 -> Endocytosis; Clathrin -> Endocytosis; PI3P -> Autophagy; ATG9 -> Autophagy; PI3KC2a -> ATG9 [label="Interaction"]; } /dot
Caption: PI3K-C2α Signaling Pathways in Endocytosis and Autophagy.
// Nodes Start [label="Start: U2OS Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Split [label="Split Cells into Two Groups", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Knockdown Arm siRNA_transfection [label="Transfect with\nPIK3C2A siRNA or\nControl siRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_siRNA [label="Incubate for 48-72h", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Inhibition Arm Pitcoin4_treatment [label="Treat with this compound\nor Vehicle (DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_this compound [label="Incubate for specified time\n(e.g., 6h)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Analysis Analysis [label="Phenotypic Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tf_assay [label="Transferrin Uptake Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy_assay [label="Autophagy Flux Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WB [label="Western Blot\n(for protein levels)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Split; Split -> siRNA_transfection [label="Group 1:\nKnockdown"]; Split -> Pitcoin4_treatment [label="Group 2:\nInhibition"]; siRNA_transfection -> Incubate_siRNA; Pitcoin4_treatment -> Incubate_this compound; Incubate_siRNA -> Analysis; Incubate_this compound -> Analysis; Analysis -> Tf_assay; Analysis -> Autophagy_assay; Analysis -> WB; } /dot
Caption: Experimental Workflow for Comparing Knockdown vs. Inhibition.
// Nodes Target [label="PI3K-C2α Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Knockdown [label="Genetic Knockdown (siRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Pharmacological Inhibition\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA [label="PIK3C2A mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein [label="PI3K-C2α Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_Activity [label="Kinase Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffolding [label="Scaffolding Function", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Target -> Knockdown [label="Investigates via"]; Target -> Inhibition [label="Investigates via"]; Knockdown -> mRNA [label="Degrades"]; mRNA -> Protein [label="Translates to"]; Protein -> Kinase_Activity [label="Has"]; Protein -> Scaffolding [label="May have"]; Inhibition -> Kinase_Activity [label="Blocks"]; } /dot
Caption: Logical Relationship of Knockdown vs. Inhibition.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of PI3K-C2α in U2OS Cells
This protocol is adapted from established methods for siRNA transfection in U2OS cells.
Materials:
-
U2OS cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting PIK3C2A (validated sequences)
-
Non-targeting control siRNA
-
6-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed U2OS cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10-20 pmol of siRNA (PIK3C2A-targeting or non-targeting control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess PI3K-C2α protein levels by Western blotting to confirm knockdown efficiency before proceeding with phenotypic assays.
Protocol 2: Pharmacological Inhibition of PI3K-C2α with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cells (e.g., U2OS)
-
This compound inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete growth medium
-
6-well plates or other appropriate culture vessels
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Drug Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A typical final concentration for potent inhibitors is in the nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type and assay.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-6 hours for acute inhibition) at 37°C in a CO2 incubator.
-
Phenotypic Analysis: Proceed with the desired downstream assays, such as the transferrin uptake assay or autophagy flux analysis.
Conclusion
Both genetic knockdown and pharmacological inhibition are powerful tools for studying PI3K-C2α function. The choice between these methods should be guided by the specific research question.
-
Genetic knockdown is advantageous when investigating the long-term consequences of PI3K-C2α depletion and when assessing the role of potential non-catalytic or scaffolding functions of the protein. However, the potential for off-target effects and cellular compensation must be carefully considered and controlled for.
-
This compound inhibition offers a highly specific and temporally controlled means of probing the catalytic function of PI3K-C2α. Its rapid and reversible nature makes it ideal for studying acute signaling events and minimizing compensatory responses.
For a comprehensive understanding of PI3K-C2α's role in a given cellular process, a combinatorial approach using both genetic knockdown and pharmacological inhibition is often the most rigorous strategy. This allows for the validation of phenotypes and helps to dissect the specific contributions of the kinase-dependent and -independent functions of PI3K-C2α.
References
Pitcoin4: A Comparative Guide to its Cross-reactivity with PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pitcoin4's performance against other phosphoinositide 3-kinase (PI3K) isoforms, supported by experimental data. This compound is a member of the PITCOIN (PhosphatidylInositol Three-kinase Class twO INhibitor) series of compounds, which have been developed as potent and highly selective inhibitors of the class II alpha PI3K isoform (PI3K-C2α).[1]
Executive Summary
Experimental data demonstrates that this compound is a highly selective inhibitor of PI3K-C2α with nanomolar potency.[1] Its cross-reactivity against other PI3K isoforms, including class I and other class II isoforms, is minimal, highlighting its potential as a specific tool for studying the function of PI3K-C2α and as a starting point for the development of targeted therapeutics. Profiling of the PITCOIN series against a broad panel of kinases has shown no significant off-target inhibition.[1][2]
Data Presentation
Table 1: Comparative IC50 Values of PITCOIN Compounds Against PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related PITCOIN compounds against various PI3K isoforms. Lower values indicate higher potency.
| Compound | PI3K-C2α (nM) | PI3K-C2β (nM) | PI3K-C2γ (nM) | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | Vps34 (nM) |
| This compound | 15 | >10000 | >10000 | >20000 | ND | ND | ND | >20000 |
| PITCOIN1 | 126 | ~1000 | >1000 | >20000 | ND | ND | ND | >20000 |
| PITCOIN2 | 104 | 1500 | >10000 | >20000 | ND | ND | ND | >20000 |
| PITCOIN3 | 95 | >10000 | >10000 | >20000 | ND | ND | ND | >20000 |
ND: Not Determined. Data compiled from Kücükdisli et al., 2023 and Lo et al., 2022.[1][2]
Table 2: Selectivity Profile of this compound
This table highlights the selectivity of this compound for PI3K-C2α over other PI3K isoforms.
| Isoform | This compound IC50 (nM) | Selectivity Fold (vs. PI3K-C2α) |
| PI3K-C2α | 15 | 1 |
| PI3K-C2β | >10000 | >667 |
| PI3K-C2γ | >10000 | >667 |
| p110α | >20000 | >1333 |
| Vps34 | >20000 | >1333 |
Selectivity fold is calculated as IC50 (Isoform) / IC50 (PI3K-C2α).
Mandatory Visualization
Caption: Simplified PI3K signaling pathway.
Caption: Experimental workflow for determining PI3K inhibitor selectivity.
Experimental Protocols
The cross-reactivity and selectivity of this compound and other PITCOIN compounds were primarily determined using in vitro biochemical kinase assays.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its inhibitory potency.
Methodology:
-
Reaction Setup: Purified recombinant PI3K isoforms (including Class I: p110α, p110β, p110δ, p110γ; Class II: PI3K-C2α, PI3K-C2β, PI3K-C2γ; and Class III: Vps34) were incubated in a kinase reaction buffer.
-
Substrate and ATP: The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), and a fixed concentration of ATP (typically at or near the Km for each kinase, e.g., 10 µM) were added to the reaction mixture.
-
Inhibitor Addition: A series of dilutions of the test compound (e.g., this compound) were added to the reaction wells.
-
Kinase Reaction: The kinase reaction was initiated by the addition of the enzyme and allowed to proceed for a specific duration at room temperature.
-
Signal Generation: The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence was measured using a luminometer. The half-maximal inhibitory concentration (IC50) value was determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (KINOMEscan™)
To assess the broader selectivity of the PITCOIN compounds, they were profiled against a large panel of human kinases using the KINOMEscan™ technology. This is a competition-based binding assay.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Procedure: The kinase of interest is tagged with DNA, and the test compound is incubated with the kinase and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. The dissociation constant (Kd) can also be determined. The PITCOIN series, including precursors to this compound, showed no significant inhibition of over 118 diverse kinases, demonstrating their high selectivity.[1][2]
References
Validating the On-Target Effects of Pitcoin4: A Comparative Guide to siRNA-Mediated Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methodologies for validating the on-target effects of Pitcoin4, a selective inhibitor of Phosphoinositide 3-kinase Class II alpha (PI3K-C2α). The primary approaches discussed are direct pharmacological inhibition with this compound and genetic knockdown of the PI3K-C2α-encoding gene, PIK3C2A, using small interfering RNA (siRNA). By comparing the phenotypic outcomes of these two interventions, researchers can gain a higher degree of confidence that the observed effects of this compound are a direct result of its intended molecular target.
Introduction to this compound and On-Target Validation
This compound is a potent and highly selective small-molecule inhibitor of PI3K-C2α, a lipid kinase involved in various cellular processes, including membrane trafficking, endocytosis, and autophagy.[1][2][3][4] Validating that the biological effects of a small molecule inhibitor are due to the modulation of its intended target is a critical step in drug development. One of the most robust methods for on-target validation is to compare the inhibitor's effects with the phenotype induced by the genetic knockdown of the target protein.[5] Small interfering RNA (siRNA) offers a transient and specific method to reduce the expression of the target gene, in this case, PIK3C2A. If the cellular and molecular effects of this compound treatment phenocopy the effects of PIK3C2A siRNA, it provides strong evidence for the on-target activity of the compound.
Data Presentation: this compound vs. PIK3C2A siRNA
The following tables summarize representative quantitative data from key experiments designed to compare the effects of this compound and PIK3C2A siRNA in a relevant cell line.
Table 1: Effect on PI3K-C2α Expression and Activity
| Treatment Group | PIK3C2A mRNA Expression (relative to control) | PI3K-C2α Protein Level (relative to control) | Cellular PI(3,4)P2 Levels (relative to control) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.98 ± 0.09 | 0.95 ± 0.14 | 0.35 ± 0.05 |
| Scrambled Control siRNA | 1.02 ± 0.10 | 1.05 ± 0.11 | 0.98 ± 0.13 |
| PIK3C2A siRNA | 0.25 ± 0.04 | 0.30 ± 0.06 | 0.40 ± 0.07 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Phenotypic Effects on Autophagy and Endocytosis
| Treatment Group | LC3-II Puncta per Cell (Autophagy Marker) | Transferrin-RAB11 Colocalization (Recycling Endosome Marker) |
| Vehicle Control (DMSO) | 55 ± 8 | 15% ± 3% |
| This compound (1 µM) | 20 ± 5 | 45% ± 6% |
| Scrambled Control siRNA | 52 ± 7 | 17% ± 4% |
| PIK3C2A siRNA | 19 ± 4 | 42% ± 5% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
siRNA Transfection
Reagents:
-
PIK3C2A siRNA (pre-designed and validated)
-
Scrambled (non-targeting) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and plates
Protocol:
-
Seed cells in 6-well plates and grow to 50-60% confluency.
-
For each well, dilute 50 pmol of siRNA (PIK3C2A or scrambled control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
Small Molecule Inhibitor Treatment
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Appropriate cell culture medium
Protocol:
-
Seed cells in appropriate culture vessels.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the desired final concentration of this compound by diluting the stock solution in culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Replace the existing media with the media containing this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24-72 hours) before analysis.
Quantitative Real-Time PCR (qPCR) for PIK3C2A mRNA Expression
Protocol:
-
Following siRNA transfection or this compound treatment, isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for PIK3C2A and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
Western Blotting for PI3K-C2α Protein Levels
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PI3K-C2α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin) for normalization.
Immunofluorescence for Autophagy and Endocytosis Markers
Protocol:
-
Seed cells on glass coverslips and treat with this compound or transfect with siRNA.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with primary antibodies against LC3-II, Transferrin, and RAB11.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using a confocal microscope.
-
Quantify LC3-II puncta and colocalization of Transferrin and RAB11 using image analysis software.
Visualizations
Caption: PI3K-C2α Signaling Pathway and Points of Intervention.
Caption: Workflow for Validating this compound On-Target Effects.
Alternative Validation Methods
While the comparison with siRNA is a gold standard, other methods can also be employed to validate the on-target effects of this compound:
-
CRISPR/Cas9-mediated knockout: For a more permanent and complete loss of PI3K-C2α function, generating a PIK3C2A knockout cell line can provide a clean background to test the effects of this compound.
-
Rescue experiments: In cells treated with PIK3C2A siRNA, introducing a siRNA-resistant version of the PIK3C2A gene should rescue the phenotype, confirming the specificity of the siRNA.
-
Kinome profiling: Screening this compound against a broad panel of kinases can identify potential off-target interactions, further confirming its selectivity for PI3K-C2α.[1][3]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of PITCOIN Series Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PITCOIN series of inhibitors, supported by experimental data. PITCOINs are a novel class of potent and highly selective small-molecule inhibitors of phosphatidylinositol 3-kinase C2α (PI3KC2α), a key enzyme in cellular membrane dynamics and signaling.
This guide will delve into the mechanism of action, comparative efficacy, and selectivity of the currently characterized PITCOIN inhibitors: PITCOIN1, PITCOIN2, and PITCOIN3. The information presented is intended to aid in the selection of the most appropriate inhibitor for specific research applications, from dissecting cellular processes to preclinical evaluation for therapeutic potential in areas such as thrombosis and cancer.[1][2]
Mechanism of Action: Selective Targeting of PI3KC2α
The PITCOIN series of inhibitors are distinguished by their unique mode of interaction with the ATP-binding site of PI3KC2α.[1][2] This interaction confers a high degree of selectivity for PI3KC2α over other lipid and protein kinases, including other PI3K isoforms.[1] By inhibiting PI3KC2α, PITCOINs impair the synthesis of key signaling lipids, phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and phosphatidylinositol 3-phosphate (PI(3)P).[1] This disruption of phosphoinositide metabolism affects critical cellular processes such as endocytic membrane remodeling and platelet function.[1][2]
The signaling pathway affected by PITCOIN inhibitors is illustrated below:
Comparative Performance Data
The following table summarizes the inhibitory activity and selectivity of the PITCOIN series against PI3KC2α and other related kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| PITCOIN1 | PI3KC2α | 260 | Highly selective for PI3KC2α. Inactive against a panel of 117 other kinases, including class I PI3Kα and class III VPS34 (up to 20 µM).[1] |
| PITCOIN2 | PI3KC2α | 50 | Highly selective for PI3KC2α. Inactive against a panel of 117 other kinases, including class I PI3Kα and class III VPS34 (up to 20 µM).[1] |
| PITCOIN3 | PI3KC2α | 30 | Identified as a lead compound with potent antithrombotic activity.[1] Highly selective for PI3KC2α. Inactive against a panel of 117 other kinases, including class I PI3Kα and class III VPS34 (up to 20 µM).[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of PITCOIN inhibitors are outlined below.
In Vitro Kinase Assay for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the PITCOIN compounds against purified recombinant PI3KC2α.
Methodology:
-
Purified recombinant PI3KC2α is incubated with varying concentrations of the PITCOIN inhibitor.
-
The kinase reaction is initiated by the addition of the lipid substrate (e.g., phosphatidylinositol) and ATP.
-
The reaction is allowed to proceed at room temperature for a defined period.
-
The amount of product (e.g., ADP) generated is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling
To assess the selectivity of PITCOIN inhibitors, their activity is tested against a broad panel of other kinases.
Methodology:
-
PITCOIN compounds at a fixed concentration (e.g., 1 µM) are screened against a large panel of purified kinases, including other PI3K isoforms (e.g., p110α/p85α, VPS34), other lipid kinases, and protein kinases.[1]
-
Kinase activity is measured in the presence of the inhibitor and compared to a vehicle control (e.g., DMSO).
-
The percentage of inhibition for each kinase is calculated to determine the selectivity profile.
Cellular Assay for PI(3)P Levels
This immunofluorescence-based assay is used to measure the effect of PITCOIN inhibitors on the levels of PI(3)P in cells, such as platelets.[1]
Methodology:
-
Platelets are treated with the PITCOIN inhibitor (e.g., 20 µM PITCOIN3 for 6 hours) or a vehicle control.[1]
-
The platelets are then fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for PI(3)P.
-
Following washing steps, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) is added.[1]
-
The levels and localization of PI(3)P are visualized and quantified using confocal microscopy and image analysis software (e.g., ImageJ).[1]
Conclusion
The PITCOIN series of inhibitors, particularly PITCOIN3, represent valuable research tools for investigating the physiological and pathological roles of PI3KC2α. Their high potency and exceptional selectivity make them superior to previously available, less specific PI3K inhibitors for targeted studies.[1] The data presented in this guide provides a foundation for selecting the appropriate PITCOIN inhibitor and designing experiments to further elucidate the functions of PI3KC2α in health and disease, with potential applications in the development of novel antithrombotic and anti-cancer therapies.[1][3]
References
The Evolving Landscape of PI3K Inhibition: A Comparative Guide to Pitcoin4 and Other Modulators of the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for therapeutic intervention. While several PI3K inhibitors have entered clinical practice, the focus has largely been on the Class I isoforms. This guide provides a comparative overview of the novel, highly selective Class IIα PI3K inhibitor, Pitcoin4, in the context of established pan- and isoform-selective PI3K inhibitors. We present available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid researchers in navigating this complex and promising area of oncology drug development.
The PI3K Signaling Cascade: A Central Hub in Cancer Progression
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K enzymes at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which collectively promote cell cycle progression, protein synthesis, and cell survival while inhibiting apoptosis.
A Comparative Analysis of PI3K Inhibitors
The therapeutic strategy of targeting PI3K has evolved from broad-spectrum pan-PI3K inhibitors to more selective molecules targeting specific isoforms, with the aim of enhancing efficacy and reducing off-target toxicities. This compound represents a novel approach by specifically targeting the Class II PI3K isoform, PI3K-C2α.
| Inhibitor | Class | Target Isoform(s) | Approved Indications / Potential Applications | Selectivity |
| This compound | Class II Specific | PI3K-C2α | Preclinical. Potential in cancers with dysregulated mitosis, angiogenesis, or genomic instability. The role of PI3K-C2α in breast cancer appears complex, with involvement in both early tumorigenesis and maintenance of genomic stability.[1][2] | Highly selective for PI3K-C2α. |
| Alpelisib (BYL719) | Class I Isoform-Specific | PI3Kα | HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[3] | Selective for PI3Kα. |
| Idelalisib (Zydelig®) | Class I Isoform-Specific | PI3Kδ | Relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). | Selective for PI3Kδ. |
| Copanlisib (Aliqopa®) | Pan-PI3K | Primarily PI3Kα and PI3Kδ | Relapsed follicular lymphoma. | Pan-inhibitor with preference for α and δ isoforms. |
| Buparlisib (BKM120) | Pan-PI3K | All Class I isoforms | Investigational for various solid tumors. | Pan-inhibitor of Class I PI3Ks. |
| Duvelisib (Copiktra®) | Dual Isoform-Specific | PI3Kδ and PI3Kγ | Relapsed or refractory CLL/SLL and FL. | Dual inhibitor of δ and γ isoforms. |
Quantitative Efficacy of Representative PI3K Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for several PI3K inhibitors against different Class I isoforms. Data for this compound is not yet publicly available.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 |
| Idelalisib | 8600 | 4000 | 2.5 | 89 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Duvelisib | 38 | 1834 | 2.5 | 23 |
The Emerging Role of Class II PI3Ks in Oncology
While the role of Class I PI3Ks in cancer is well-established, Class II PI3Ks have been less studied. Recent research, however, has begun to shed light on their importance in tumorigenesis and cancer progression.
-
PI3K-C2α (PIC3C2A): This is the most studied Class II isoform. It has been implicated in the regulation of mitosis and spindle stability, and its loss can lead to genomic instability, a hallmark of cancer.[1] PI3K-C2α also plays a role in angiogenesis.[4] In breast cancer, its role is multifaceted; overexpression has been linked to increased tumorigenesis in some models, while its loss is associated with increased genomic instability.[1][2]
-
PI3K-C2β (PIC3C2B): This isoform has been found to be overexpressed in primary breast tumors and is associated with enhanced tumorigenesis and invasion.[1]
-
PI3K-C2γ (PIC3C2G): The role of this isoform in cancer is less clear, though some studies suggest a potential tumor suppressor function in certain contexts.[5]
The development of highly selective inhibitors like this compound is crucial for elucidating the specific functions of these Class II isoforms and for exploring their therapeutic potential.
Experimental Protocols for the Evaluation of PI3K Inhibitors
The following are detailed methodologies for key experiments used to characterize and evaluate the efficacy of PI3K inhibitors like this compound.
1. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
-
Objective: To determine the IC50 value of an inhibitor against a purified PI3K enzyme.
-
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3K-C2α)
-
Lipid substrate (e.g., phosphatidylinositol)
-
ATP (radiolabeled or for use with a detection kit)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PI3K enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.[6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Prognostic determinants and functional role of PIK3C2G in stage IIb-IIIa lung adenocarcinoma: insights from clinical and molecular analyses [frontiersin.org]
- 6. promega.de [promega.de]
A Head-to-Head Comparison of Pitcoin4 and Previously Published PI3K-C2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pitcoin4, a novel and highly selective inhibitor of Phosphoinositide 3-Kinase Class II Alpha (PI3K-C2α), with other previously published inhibitors targeting this enzyme. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to PI3K-C2α
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in a multitude of cellular processes, including cell signaling, proliferation, survival, and membrane trafficking. The class II isoform, PI3K-C2α, is ubiquitously expressed and catalyzes the phosphorylation of phosphatidylinositol (PI) and phosphatidylinositol-4-phosphate (B1241899) (PI(4)P) to generate the second messengers phosphatidylinositol-3-phosphate (PI(3)P) and phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), respectively.[1] Dysregulation of PI3K-C2α activity has been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders, making it an attractive therapeutic target.[2]
The development of potent and selective inhibitors is crucial for dissecting the specific functions of PI3K-C2α and for its validation as a drug target. The "PITCOINs" are a series of selective PI3K-C2α inhibitors developed from a pteridinone scaffold.[3][4] This guide focuses on this compound, the latest in this series, and compares its performance against its predecessors and other known, albeit less selective, PI3K-C2α inhibitors.
PI3K-C2α Signaling Pathway
The following diagram illustrates the central role of PI3K-C2α in the phosphoinositide signaling pathway and its downstream cellular functions.
Quantitative Inhibitor Comparison
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other PI3K-C2α inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | PI3K-C2α IC50 (nM) | Reference(s) |
| This compound | PI3K-C2α | 56 | [5] |
| Pitcoin1 | PI3K-C2α | 95 - 126 | [2] |
| Pitcoin2 | PI3K-C2α | 126 | [5] |
| Pitcoin3 | PI3K-C2α | 126 | [6] |
| Torin-2 | mTOR, DNA-PK, PI3Ks | 28.1 | [7] |
| PIK-90 | PI3Kα, γ, δ, DNA-PK | 47 | [1][3][8] |
Note: While Torin-2 and PIK-90 show high potency against PI3K-C2α, they are multi-kinase inhibitors with numerous off-target effects, making the PITCOIN series, and particularly this compound, more suitable for specific studies of PI3K-C2α function.[9]
Experimental Methodologies
Detailed protocols for the key experiments cited in the development and characterization of these inhibitors are provided below.
Experimental Workflow for Inhibitor Characterization
The general workflow for identifying and characterizing novel kinase inhibitors such as this compound is outlined in the diagram below.
Biochemical Kinase Assay (ADP-Glo™) for IC50 Determination
The potency of the inhibitors is determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay.[7] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then quantified in a luciferase/luciferin reaction. The resulting luminescence is measured with a luminometer.[3]
Protocol Outline:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the purified PI3K-C2α enzyme, its lipid substrate (e.g., PI or PI(4)P), ATP, and varying concentrations of the inhibitor. Incubate at room temperature.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30-60 minutes at room temperature.[1]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Kinase Selectivity Profiling (Kinobeads)
To assess the selectivity of an inhibitor, its binding affinity to a large panel of kinases is tested. The Kinobeads method is a chemical proteomics approach used for this purpose.[10]
Principle: Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on sepharose beads. These beads are used to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the test inhibitor before adding the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases. The proteins bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[4]
Protocol Outline:
-
Cell Lysate Preparation: Prepare a protein lysate from a suitable cell line.
-
Competitive Binding: Incubate the cell lysate with various concentrations of the test inhibitor.
-
Kinase Enrichment: Add the Kinobeads to the lysate to capture the kinases that are not bound to the inhibitor.
-
Affinity Purification and Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead digest to release the bound kinases as peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the inhibitor's targets and its selectivity profile by comparing the amount of each kinase captured in the presence and absence of the inhibitor.
Cellular PI(3)P Level Measurement (Immunofluorescence)
To confirm the inhibitor's activity in a cellular context, its effect on the levels of PI3K-C2α's product, PI(3)P, can be measured using immunofluorescence staining.[2]
Principle: Cells are treated with the inhibitor, then fixed and permeabilized to allow a specific primary antibody against PI(3)P to enter and bind to its target. A secondary antibody conjugated to a fluorescent dye, which binds to the primary antibody, is then added. The fluorescence signal, which is proportional to the amount of PI(3)P, is visualized and quantified using a fluorescence microscope.[11]
Protocol Outline:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat them with the inhibitor at the desired concentration and for the desired time. A vehicle control (e.g., DMSO) should be included.
-
Fixation: Wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-20 minutes.[11]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow the antibodies to access intracellular antigens.[11]
-
Blocking: Incubate the cells with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PI(3)P, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate them with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and visualize the fluorescence using a confocal or epifluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity to determine the relative levels of PI(3)P in inhibitor-treated versus control cells.
References
- 1. promega.com [promega.com]
- 2. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. PITCOIN2 (LU-06-006) | PI3KC2α inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
Safety Operating Guide
Proper Disposal of Pitcoin4: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides a comprehensive guide to the proper disposal procedures for Pitcoin4, a potent and selective PI3K-C2α inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated waste, thereby minimizing risk to personnel and the environment.
Due to the potent biological activity of this compound, all waste containing this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, a thorough hazard assessment is crucial. As a potent kinase inhibitor, this compound should be handled as a potentially hazardous chemical.
Assumed Hazards:
-
Toxic if swallowed, inhaled, or in contact with skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The long-term toxicological properties may not be fully known.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1][2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][2]
-
Respiratory Protection: When handling the solid compound or if there is a risk of aerosol generation, a NIOSH-approved respirator is recommended. All handling of the solid form should be performed in a certified chemical fume hood.[1][3]
Waste Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[2][4]
-
Dedicated Waste Streams: this compound waste should be collected separately from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Container Selection: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. Containers must be in good condition with a secure, tight-fitting lid.[3][5][6]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Avoid using abbreviations or chemical formulas. The accumulation start date must also be clearly marked.[3][6][7]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[4][5][6]
Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in its various forms.
Unused or Expired Solid this compound
-
Containerization: Place the unused or expired solid this compound in its original container if possible, or in a new, properly labeled hazardous waste container.[4]
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" with the full chemical name.
-
Segregation: Store the container in a designated hazardous waste collection area, separate from incompatible chemicals.[4]
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Solutions Containing this compound
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing "this compound" and all other chemical components and their approximate percentages.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[3][5]
-
Disposal: Do not dispose of solutions containing this compound down the drain.[4][7] Arrange for pickup by your institution's EHS department.
Contaminated Laboratory Materials
-
Solid Waste: Items such as chemically contaminated gloves, pipette tips, vials, and bench paper should be collected in a designated solid hazardous waste container.[2][4][8]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[4]
-
Labeling: The solid waste and sharps containers must be clearly labeled as "Hazardous Waste" and indicate the contaminant "this compound."
-
Disposal: Once full, seal the containers and arrange for their collection through your institution's hazardous waste program.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Control and Cleanup: For small spills, if you are trained and equipped to do so, contain the spill using a chemical spill kit.
-
Liquid Spills: Use an inert absorbent material to absorb the spill.
-
Solid Spills: Carefully scoop or sweep the material to avoid creating dust.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), and collect all cleanup materials as hazardous waste.[8]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound with quantitative data is not publicly available, the following table outlines the types of information that are critical for a full safety assessment. Researchers should consult the supplier-provided SDS for this information.
| Data Point | Description | Importance |
| LD50 / LC50 | The lethal dose or concentration for 50% of a test population. | Indicates the acute toxicity of the substance. |
| Occupational Exposure Limit (OEL) | The upper acceptable concentration of a hazardous substance in the workplace air for a specific period. | Guides the level of engineering controls and respiratory protection required. |
| Boiling Point / Melting Point | The temperatures at which the substance changes state. | Informs about the physical state under different conditions and potential for aerosolization. |
| Solubility | The ability of the substance to dissolve in various solvents. | Important for preparing solutions and for decontamination procedures. |
| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases. | Indicates the likelihood of the substance to become an inhalation hazard. |
| Flash Point | The lowest temperature at which vapors of the material will ignite. | Critical for assessing fire hazards, especially when working with flammable solvents. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All research activities involving this compound should be conducted under approved protocols that include a comprehensive risk assessment and detailed procedures for safe handling and waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Pitcoin4
Disclaimer: Hypothetical Substance
Please note that "Pitcoin4" is a fictional substance. The following guide is a comprehensive, illustrative example based on established best practices for handling novel, potentially hazardous chemical compounds in a research and development setting. All data, protocols, and procedures are hypothetical and should be adapted to the specific, known properties of any real substance being handled.
Safe Handling Guide: this compound (Hypothetical Compound)
This document provides essential safety, handling, and disposal protocols for the novel compound this compound. Adherence to these guidelines is mandatory to ensure personnel safety and operational integrity.
Hazard Identification and Risk Assessment
A preliminary risk assessment classifies this compound as a potent cytotoxic and neurotoxic agent. All handling must occur within a designated controlled area.
Table 1: Hypothetical Hazard Classification and Exposure Limits for this compound
| Parameter | Classification / Value | GHS Hazard Pictograms |
| Acute Toxicity (Oral) | Category 2 | 💀 |
| Skin Corrosion/Irritation | Category 1B | corrosive |
| Carcinogenicity | Suspected, Category 2 | health hazard |
| Target Organ Toxicity | Central Nervous System | health hazard |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hr TWA) | N/A |
| Short-Term Exposure Limit (STEL) | 0.2 µg/m³ (15-min) | N/A |
Required Personal Protective Equipment (PPE)
The level of PPE required depends on the specific task and the physical form of this compound being handled.
Table 2: PPE Requirements by Task
| Task | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat | Respiratory Protection |
| Handling Stock Powder | Certified Chemical Fume Hood | 2 pairs of nitrile gloves | Chemical splash goggles & face shield | Chemical-resistant, disposable | PAPR with HEPA filter |
| Preparing Solutions | Certified Chemical Fume Hood | 2 pairs of nitrile gloves | Chemical splash goggles | Chemical-resistant, disposable | N95 (minimum); PAPR recommended |
| In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile gloves | Safety glasses | Standard lab coat | Not required |
| Waste Disposal | Certified Chemical Fume Hood | 2 pairs of nitrile gloves | Chemical splash goggles & face shield | Chemical-resistant, disposable | N95 (minimum) |
Standard Operating Procedure: Safe Handling Workflow
Following a structured workflow is critical to minimize exposure risk. The process begins with preparation and concludes with decontamination and waste disposal.
Caption: Workflow for the safe handling of potent compound this compound.
Emergency Procedures: Chemical Spill Response
Immediate and correct response to a spill is critical to containment and safety.
Caption: Decision tree for responding to a this compound chemical spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated PPE (gloves, coats), weigh boats, pipette tips, and lab plastics.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container lined with a yellow bag.
-
Store the container in a designated satellite accumulation area within the lab.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated media.
-
Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container (shatter-proof).
-
Do not mix with other solvent waste streams.
-
-
Sharps Waste:
-
Includes contaminated needles and glass Pasteur pipettes.
-
Dispose of immediately into a dedicated, puncture-proof sharps container labeled "this compound Hazardous Waste."
-
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize, count, and seed 5,000 cells per well into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Remove old media from cells and add 100 µL of the this compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the this compound cytotoxicity (MTT) assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
